molecular formula C6H7IN2 B11751092 (5-Iodopyridin-2-yl)methanamine

(5-Iodopyridin-2-yl)methanamine

Cat. No.: B11751092
M. Wt: 234.04 g/mol
InChI Key: PEYFMTYKIYDKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Iodopyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Iodopyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Iodopyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(5-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H7IN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2

InChI Key

PEYFMTYKIYDKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)CN

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Structure Elucidation of (5-Iodopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 211308-77-9 Formula:


Molecular Weight:  234.04  g/mol
Primary Application:  Fragment-Based Drug Discovery (FBDD), PROTAC Linker Synthesis

Executive Summary

(5-Iodopyridin-2-yl)methanamine is a critical bifunctional building block in medicinal chemistry. Its value lies in its orthogonality: the primary amine serves as a nucleophilic handle for amide coupling or reductive amination, while the 5-iodo position offers a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

However, the synthesis of this scaffold often leads to regioisomeric impurities (3-iodo or 4-iodo isomers) or de-halogenated byproducts. This guide provides a rigorous, self-validating workflow for the structural elucidation of (5-Iodopyridin-2-yl)methanamine, focusing on distinguishing the 2,5-substitution pattern from potential isomers using high-field NMR and LC-MS.

Synthetic Context & Impurity Profiling

Understanding the synthetic origin is the first step in elucidation. The presence of specific impurities dictates the analytical strategy.

Synthetic RoutePrecursorPotential ImpuritiesDetection Strategy
Nitrile Reduction 5-Iodo-2-cyanopyridineDes-iodo analog (Pyridin-2-ylmethanamine)LC-MS (Mass shift -126 Da)
Direct Iodination Pyridin-2-ylmethanamine3-Iodo or 4-Iodo regioisomers1H NMR (Coupling constants)
Sandmeyer 2-(Aminomethyl)-5-aminopyridineResidual diazonium salts13C NMR / IR

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR) Logic

The definitive confirmation of the structure relies on the spin-spin coupling constants (


-values) of the pyridine ring protons.

Theoretical Expectation (DMSO-d6):

  • H6 (Position 6): Most deshielded due to proximity to Nitrogen and Iodine. Appears as a doublet (

    
    ) or doublet of doublets (
    
    
    
    ).
  • H4 (Position 4): Ortho to H3 and meta to H6. Appears as a doublet of doublets (

    
    ).
    
  • H3 (Position 3): Ortho to H4. Appears as a doublet (

    
    ).[1]
    
  • Methylene (

    
    ):  Singlet (or quartet if coupling with 
    
    
    
    in salt form).
Coupling Constant Validation Rule:

To confirm the 5-iodo-2-substituted pattern, you must observe:

  • Ortho Coupling (

    
    ):  ~8.0 – 8.5 Hz.
    
  • Meta Coupling (

    
    ):  ~2.0 – 2.5 Hz.
    
  • Absence of Para Coupling: If you see a singlet for H3 or H6 without ortho coupling, you may have the 2,4- or 2,6-substitution pattern.

Visualization of Coupling Network

The following diagram illustrates the specific coupling interactions required to validate the structure.

G cluster_molecule Pyridine Ring Proton Network H6 H6 (Pos 6) ~8.8 ppm H4 H4 (Pos 4) ~8.1 ppm H6->H4 Meta Coupling J ~ 2.2 Hz H3 H3 (Pos 3) ~7.4 ppm H4->H3 Ortho Coupling J ~ 8.2 Hz N1 N (Pos 1) N1->H6 Deshielding Effect

Figure 1: Spin-spin coupling network. The strong ortho-coupling between H3/H4 and weak meta-coupling between H4/H6 confirms the 2,5-substitution.

Analytical Protocols (Step-by-Step)

Protocol A: Structural Confirmation via 1H NMR

Objective: Verify regiochemistry and salt stoichiometry.

  • Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL DMSO-d6 .

    • Why DMSO? The HCl salt form is often insoluble in

      
      . DMSO also slows proton exchange, allowing visualization of the ammonium protons (
      
      
      
      ) if present.
  • Acquisition: Run a standard proton sequence (min 16 scans) with a relaxation delay (

    
    ) of 
    
    
    
    seconds to ensure accurate integration.
  • Processing: Calibrate DMSO residual peak to 2.50 ppm.

  • Self-Validation Check:

    • Integrate the Methylene peak (~4.0 ppm). Set value to 2.00.

    • Check Aromatic Region (7.0–9.0 ppm). Total integral must equal 3.00 (±0.1).

    • Fail State: If aromatic integral is 4.0, the iodine is missing (starting material).

Protocol B: Purity Analysis via LC-MS

Objective: Detect de-iodinated byproducts and confirm molecular mass.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Mass Logic:

    • Look for

      
      .
      
    • Iodine Pattern: Iodine is monoisotopic (

      
      ). You will NOT see an M+2 peak (characteristic of Cl/Br).
      
    • Impurity Marker: Peak at

      
       indicates de-iodination (Pyridin-2-ylmethanamine).
      

Elucidation Workflow Diagram

This flowchart represents the logical decision tree for accepting or rejecting a batch based on spectral data.

Workflow Start Crude Sample LCMS LC-MS Analysis (ESI+) Start->LCMS MassCheck M+H = 235? LCMS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Reject1 REJECT: De-iodinated or Wrong Halogen MassCheck->Reject1 No CouplingCheck H3-H4 Ortho Coupling? (J ~ 8Hz) NMR->CouplingCheck Reject2 REJECT: Regioisomer (3- or 4-iodo) CouplingCheck->Reject2 No Pass PASS: Confirm Structure CouplingCheck->Pass Yes

Figure 2: Decision tree for structural validation. Both Mass and Coupling criteria must be met.

Data Summary Table

ParameterExpected ValueStructural Insight
Mass (

)
234.9 (

)
Confirms presence of Iodine (Mass defect).
Isotope Pattern No M+2 peakRules out Chloro/Bromo analogs.

H6 (ppm)
8.6 – 8.9High shift confirms position adjacent to N and I.

(Hz)
8.0 – 8.5Confirms H3 and H4 are neighbors (Ortho).

(Hz)
1.5 – 2.5Confirms H4 and H6 are separated by one carbon (Meta).
IR (Stretch) ~3300

Primary Amine (

).

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235210, 5-Iodopyridin-2-amine (Analogous Coupling Data). PubChem. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for J-coupling values in heterocycles). [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of (5-Iodopyridin-2-yl)methanamine

[1]

Executive Summary

(5-Iodopyridin-2-yl)methanamine (CAS 159879-11-3) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural duality—offering a reactive primary amine for scaffold elaboration and an aryl iodide for cross-coupling—makes it indispensable for Fragment-Based Drug Discovery (FBDD).[1] However, a critical market analysis reveals a frequent supply chain bottleneck: this compound is often confused with its aniline analog (2-amino-5-iodopyridine), and true stock of the methanamine is frequently limited to "make-on-demand" status with high per-gram costs.[1]

This guide provides a definitive technical analysis to navigate these procurement challenges, offering a validated "Make vs. Buy" decision matrix and a robust synthetic protocol for internal production when commercial lead times are prohibitive.

Part 1: Chemical Profile & Procurement Landscape[1]

Identity Verification (Critical Control Point)

A common error in procurement is the confusion between the target methanamine and the significantly cheaper aminopyridine. These are chemically distinct species with vastly different reactivities.

FeatureTarget Molecule Common False Positive
Name (5-Iodopyridin-2-yl)methanamine 2-Amino-5-iodopyridine
Structure Pyridine ring - CH₂ - NH₂Pyridine ring - NH₂
CAS 159879-11-3 20511-12-0
Basicity (pKa) ~8.5 (Aliphatic amine)~3.5 (Aniline-like)
Reactivity Nucleophilic substitution, Amide couplingPoor nucleophile, requires forcing conditions
Price Estimate High ($50 - $150 / g)Low ($1 - $5 / g)
Commercial Availability Status

Current market analysis indicates that CAS 159879-11-3 is a Tier 3 commodity:

  • Tier 1 (Commodity): In stock, ships same day (e.g., Sigma, Fisher).

  • Tier 2 (Specialty): Ships in 1-2 weeks.[1]

  • Tier 3 (Boutique): Listed by aggregators (eMolecules, SciFinder) but often synthesized upon order (Lead time: 4-6 weeks).

Recommendation: For campaigns requiring >10g, internal synthesis is often faster and 5-10x more cost-effective than commercial procurement.[1]

Part 2: The "Make vs. Buy" Decision Matrix

The following logic flow is designed to optimize project timelines and budget allocation.

MakeVsBuyStartRequirement: (5-Iodopyridin-2-yl)methanamineQuantityCheckQuantity Needed?Start->QuantityCheckVendorCheckCheck Tier 1 Suppliers(Enamine, Combi-Blocks)QuantityCheck->VendorCheck< 5gMakeSYNTHESIZE(Protocol Section 3.0)QuantityCheck->Make> 5g (Cost prohibitive)TimelineCheckTimeline < 2 Weeks?BuyPURCHASE(Validate CAS 159879-11-3)TimelineCheck->BuyNo (Can wait)TimelineCheck->MakeYes (Urgent)StockStatusIn Stock?VendorCheck->StockStatusStockStatus->TimelineCheckNo (Lead time quote)StockStatus->BuyYes

Figure 1: Decision logic for sourcing (5-Iodopyridin-2-yl)methanamine. High costs of commercial stock often drive the decision toward synthesis for larger quantities.

Part 3: Validated Synthetic Protocol

When commercial lead times fail, the following protocol provides a reliable route. Note that direct iodination of 2-picolylamine is not recommended due to poor regioselectivity.[1] The industry-standard route is the chemoselective reduction of 5-iodo-2-pyridinecarbonitrile.[1]

Retrosynthetic Analysis
  • Target: (5-Iodopyridin-2-yl)methanamine[1]

  • Precursor: 5-Iodo-2-pyridinecarbonitrile (CAS 135517-79-6)[1]

  • Challenge: Reducing the nitrile without de-iodinating the aromatic ring (hydrodehalogenation).

  • Solution: Use Borane-Dimethyl Sulfide (BH₃[1]·DMS) or BH₃·THF complex. Avoid catalytic hydrogenation (Pd/C + H₂).

Step-by-Step Methodology

Reaction Overview:

1

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 5-iodo-2-pyridinecarbonitrile (5.0 g, 21.7 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Dropwise add Borane-Dimethyl Sulfide complex (2.0 M in THF, 32.6 mL, 65.2 mmol, 3.0 equiv) over 20 minutes. Caution: Gas evolution.[1]

  • Reflux: Remove ice bath and heat to reflux (66°C) for 3-4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of nitrile.

  • Quench (Critical): Cool to 0°C. Carefully quench with Methanol (20 mL) dropwise until gas evolution ceases.

  • Workup: Add 1N HCl (20 mL) and stir at room temperature for 1 hour to break the boron-amine complex. Basify to pH >10 with 2N NaOH.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude amine is often pure enough for use. If not, purify via flash chromatography (DCM/MeOH/NH₄OH) or crystallize as the HCl salt (add 4N HCl in dioxane to the ether solution of the amine).

Yield Expectation: 75-85% Safety Note: Organoiodides are light-sensitive.[1] Store the product in amber vials under argon.

Part 4: Synthetic Utility & Orthogonal Reactivity[1]

The value of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.

ReactivityCenter(5-Iodopyridin-2-yl)methanamineAminePathAmine Functionalization(Nucleophilic Attack)Center->AminePathIodinePathIodine Cross-Coupling(Pd-Catalyzed)Center->IodinePathAmideAmide Coupling(Peptidomimetics)AminePath->AmideRedAmReductive Amination(Secondary Amines)AminePath->RedAmSuzukiSuzuki-Miyaura(Biaryl Formation)IodinePath->SuzukiSonoSonogashira(Alkynylation)IodinePath->SonoBuchwaldBuchwald-Hartwig(C-N Bond Formation)IodinePath->Buchwald

Figure 2: Orthogonal reactivity map.[1] The amine (blue path) and iodide (red path) can be modified independently, provided the amine is protected (e.g., Boc) during Pd-catalyzed steps.[1]

Strategic Considerations
  • Protection First: If performing Suzuki coupling first, the primary amine must be protected (e.g., Boc-anhydride) to prevent catalyst poisoning or side reactions.

  • Order of Operations:

    • Protect Amine (Boc).

    • Suzuki Coupling (Ar-I

      
       Ar-Ar).[1]
      
    • Deprotect (TFA/DCM).

    • Amide Coupling.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11243936, (5-iodopyridin-2-yl)methanamine. Retrieved from [Link][1]

  • Synthetic Methodology (Nitrile Reduction): Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 27. Reaction of borane in tetrahydrofuran with nitriles... Synthesis of amines. Journal of Organic Chemistry. (Validates BH3 reduction of nitriles to amines).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
  • Commercial Sourcing Aggregators

Technical Guide: Physical & Electronic Properties of Iodinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated pyridines (2-, 3-, and 4-iodopyridine) represent a critical class of heteroaromatic building blocks in drug discovery and supramolecular chemistry.[1] Their utility stems from the unique lability of the C–I bond, facilitating palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) under milder conditions than their chloro- or bromo-analogues. Furthermore, the large, polarizable iodine atom exhibits a pronounced "sigma-hole," making these compounds excellent candidates for halogen bonding studies in crystal engineering.

This guide provides a definitive technical analysis of their physical constants, electronic behaviors, and spectroscopic signatures, grounded in experimental data and mechanistic causality.

Thermodynamic & Phase Properties

The physical state of iodopyridines is governed by the interplay between molecular symmetry, dipole moments, and intermolecular halogen bonding. Unlike the liquid 2-fluoropyridine, the iodo-derivatives exhibit higher melting points due to increased London dispersion forces and specific N···I interactions.

Table 1: Comparative Physical Constants
Property2-Iodopyridine3-Iodopyridine4-Iodopyridine
CAS Registry 5029-67-41120-90-715854-87-2
Molecular Weight 205.00 g/mol 205.00 g/mol 205.00 g/mol
Physical State (RT) Low-melting Solid / Liquid*Solid (Crystalline)Solid (Crystalline)
Melting Point (°C) 52 – 54 °C53 – 56 °C94 – 99 °C
Boiling Point (°C) 215 °C (dec.) / 52 °C @ 0.9 mmHg~220 °C (est.)[1][2][3][4]Sublimes / High BP
Density (g/mL) 1.928~1.9~2.0
LogP (Octanol/Water) ~1.7~1.8~1.8
Solubility Soluble in DCM, EtOAc, MeOH; Slightly soluble in waterSoluble in organic solventsSoluble in organic solvents

*Note: 2-Iodopyridine is often encountered as a supercooled liquid or semi-solid in warm laboratory environments due to its MP being close to ambient temperature.

Critical Handling Note: All isomers are light-sensitive. The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br (~68 kcal/mol), leading to homolytic cleavage and liberation of iodine (


) upon UV exposure, manifesting as a brown discoloration.

Electronic Structure & Basicity (pKa Trends)

The introduction of an iodine atom onto the pyridine ring dramatically alters the basicity of the nitrogen lone pair. This effect is position-dependent, governed by the competition between the Inductive Withdrawal (-I) and Resonance Donation (+M) of the iodine atom.

  • Pyridine Reference: pKa

    
     5.25
    
  • 2-Iodopyridine (pKa

    
     1.8):  The nitrogen is severely deactivated. The iodine atom at the 
    
    
    
    -position exerts a strong inductive electron-withdrawing effect (-I) through the
    
    
    -framework, reducing electron density on the nitrogen. Steric hindrance from the large iodine atom also impedes protonation.
  • 3-Iodopyridine (pKa

    
     3.2):  The -I effect diminishes with distance. The iodine is in the 
    
    
    
    -position, where resonance effects cannot effectively delocalize the nitrogen lone pair, resulting in intermediate basicity.
  • 4-Iodopyridine (pKa

    
     3.8):  Although iodine is electron-withdrawing, the 
    
    
    
    -position allows for some weak resonance donation (+M) into the ring system, partially counteracting the inductive withdrawal. It remains less basic than pyridine but more basic than the 2-isomer.
Diagram 1: Electronic Effects & Basicity Logic

BasicityTrends Pyridine Pyridine (pKa ~ 5.25) Iodo2 2-Iodopyridine (pKa ~ 1.8) Pyridine->Iodo2 Strong e- withdrawal + Steric hindrance Iodo3 3-Iodopyridine (pKa ~ 3.2) Pyridine->Iodo3 Moderate e- withdrawal Iodo4 4-Iodopyridine (pKa ~ 3.8) Pyridine->Iodo4 Weakened e- withdrawal Inductive Inductive Effect (-I) Dominates at C2 Inductive->Iodo2 Distance Distance Attenuation (-I weakens) Distance->Iodo3 Resonance Resonance Effect (+M) Minor contribution at C4 Resonance->Iodo4

Caption: Comparative reduction in basicity (pKa) of iodopyridines relative to pyridine, driven by position-dependent electronic effects.

Spectroscopic Characterization

The "Heavy Atom Effect" in C NMR

A defining characteristic of iodinated aromatic systems in


C NMR is the Heavy Atom Effect  (or "Heavy Atom on Light Atom" - HALA effect). Unlike chlorine or bromine, which typically deshield the attached carbon (shifting it downfield, >120 ppm), the large electron cloud of iodine causes significant spin-orbit coupling. This results in a shielding effect , shifting the ipso-carbon (C–I) significantly upfield .
  • Normal Aromatic C-H: 120 – 150 ppm

  • C–Cl (ipso): ~150 ppm (Deshielded)

  • C–I (ipso): 90 – 110 ppm (Shielded)

This upfield shift is diagnostic for verifying the successful iodination of the pyridine ring.

Table 2: Diagnostic NMR Shifts (CDCl3)
Isomer

NMR Key Signals (

ppm)

NMR Ipso Carbon (

ppm)
2-Iodopyridine H3 (d) ~7.7, H6 (d) ~8.4~116.0
3-Iodopyridine H2 (s) ~8.9, H4 (d) ~8.0~96.0
4-Iodopyridine H2/H6 (d) ~8.3, H3/H5 (d) ~7.6~106.0
Vibrational Spectroscopy (IR)
  • C–I Stretch: The C–I bond vibration is weak and appears in the fingerprint region, typically 500 – 600 cm⁻¹ .

  • Pyridine Ring Breathing: Characteristic bands at ~1570 cm⁻¹ and ~1450 cm⁻¹.

Solid-State Physics: Halogen Bonding

Iodopyridines are textbook examples of Halogen Bond (XB) donors. The iodine atom exhibits an anisotropic electron density distribution. While the equatorial belt of the iodine is electron-rich (nucleophilic), the region along the C–I bond axis (distal to the carbon) is electron-deficient. This positive potential region is called the


-hole .

In the solid state, iodopyridines often self-assemble via


 interactions:
  • Donor: The

    
    -hole of the Iodine atom (Lewis Acid).
    
  • Acceptor: The lone pair of the Pyridine Nitrogen (Lewis Base).

  • Geometry: Highly directional, typically linear (

    
     angle 
    
    
    
    ).

This interaction strength (5–15 kJ/mol) is comparable to weak hydrogen bonds, influencing the high melting point of 4-iodopyridine (which forms linear polymeric chains in the crystal lattice) compared to 2-iodopyridine (where steric hindrance disrupts optimal packing).

Diagram 2: Halogen Bonding Network

HalogenBonding cluster_legend Interaction Type Mol1 IodoPy (Donor) Mol2 IodoPy (Acceptor) Mol1->Mol2 Sigma-Hole (I+) interaction with N Lone Pair Mol3 IodoPy (Chain) Mol2->Mol3 Propagation (Crystal Lattice) Legend C-I ••• N (Linear Geometry) Distance < Sum of vdW Radii

Caption: Schematic of the directional N···I halogen bond driving supramolecular assembly in iodopyridine crystals.

Experimental Protocols

Synthesis: The Sandmeyer Reaction

Direct electrophilic iodination of pyridine is difficult due to the electron-deficient ring. The most reliable method is the Sandmeyer reaction starting from aminopyridines.

Protocol for 2-Iodopyridine from 2-Aminopyridine:

  • Diazotization:

    • Dissolve 2-aminopyridine (1.0 equiv) in aqueous

      
       (3.0 equiv).
      
    • Cool to 0 °C.

    • Add

      
       (1.1 equiv) dropwise. Critical: Maintain temp < 5 °C to prevent diazonium decomposition to pyridone.
      
  • Iodination:

    • Prepare a solution of KI (1.5 equiv) in water.

    • Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring.

    • Observation: Evolution of

      
       gas and formation of a dark oil.
      
  • Workup:

    • Neutralize with solid

      
       or NaOH.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with 10%

      
       (sodium thiosulfate) to remove excess iodine (decolorizes the solution).
      
  • Purification:

    • Distillation under reduced pressure (for 2-iodo) or Recrystallization from hexanes (for 3- and 4-iodo).

Diagram 3: Synthesis Workflow

SynthesisWorkflow Step1 Start: 2-Aminopyridine + H2SO4 (aq) Step2 Diazotization Add NaNO2 @ 0°C Step1->Step2 Acidic Medium Step3 Intermediate: Pyridyl Diazonium Salt Step2->Step3 Formation of N2+ Step4 Iodination (Sandmeyer) Add KI (aq) Step3->Step4 Nucleophilic Sub. (-N2 gas) Step5 Quench & Workup Wash with Na2S2O3 Step4->Step5 Remove I2 byproduct Step6 Product: 2-Iodopyridine Step5->Step6 Distillation/Extraction

Caption: Step-by-step workflow for the Sandmeyer synthesis of iodopyridines from amino-precursors.

References

  • PubChem Compound Summary. 2-Iodopyridine (CID 221126). National Center for Biotechnology Information. [Link]

  • IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution. [Link]

  • Reich, H. J. Tables of 13C NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for Heavy Atom Effect). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Iodopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and practical guidance for the purification of (5-Iodopyridin-2-yl)methanamine. The inherent chemical properties of this molecule—a basic pyridine nitrogen, a primary amine, and a labile iodo group—present unique challenges that require carefully considered purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (5-Iodopyridin-2-yl)methanamine in a question-and-answer format.

Q1: My primary purification via silica gel column chromatography is resulting in significant peak tailing and poor separation. What is causing this and how can I fix it?

A1: This is a classic issue encountered with basic compounds like pyridine derivatives on standard silica gel.

  • Root Cause: The primary cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding leads to multiple retention mechanisms, causing the product to elute slowly and asymmetrically, resulting in tailed peaks.[1]

  • Immediate Solutions & Protocol:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a standard choice. The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your target compound.[1]

    • Stationary Phase Deactivation: If mobile phase additives are insufficient or undesirable (e.g., for MS detection), consider using a less acidic or end-capped stationary phase.

Step-by-Step Protocol: Column Chromatography with a TEA-Modified Mobile Phase

  • Solvent System Selection: Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for this type of compound is a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate or Dichloromethane).

  • Additive Introduction: Once you have a system that gives a target Rf value of ~0.2-0.3, add 0.5-1% triethylamine (v/v) to the pre-mixed mobile phase. For example, if your mobile phase is 500 mL of 1:1 Hexane:Ethyl Acetate, add 2.5-5 mL of TEA.

  • Column Packing: Pack your column using the TEA-modified mobile phase. It is crucial to equilibrate the column with this modified phase for at least 2-3 column volumes before loading your sample. This ensures the stationary phase is fully passivated.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading).

  • Elution & Collection: Run the column as usual, collecting fractions and monitoring by TLC. The peaks should be significantly sharper and more symmetrical.

Q2: I'm observing low recovery of my compound after chromatography and suspect it is degrading on the column. How can I confirm this and prevent it?

A2: Degradation on silica is a significant risk, especially for sensitive molecules. The acidic nature of silica can potentially catalyze decomposition or the iodo-group might be unstable under certain conditions.

  • Confirmation of Degradation (2D TLC): You can quickly check for on-plate degradation, which is a good proxy for column instability.[1] a. Spot your crude sample mixture in the bottom-left corner of a square TLC plate. b. Develop the plate in your chosen solvent system. c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.[1] e. Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. Any spots that appear off this diagonal represent products that were formed from degradation on the silica plate itself.

  • Prevention Strategies:

    • Switch to a More Inert Stationary Phase: If the 2D TLC test shows degradation, switch to a less acidic or more inert stationary phase.[1] Options include:

      • Neutral or Basic Alumina: Alumina is a good alternative for basic compounds. However, it can have its own reactivity issues, so a stability test is recommended.[2]

      • Deactivated Silica: Pre-treating silica gel with a base like triethylamine can reduce its acidity.

    • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.

Workflow for Selecting the Optimal Stationary Phase

The following diagram outlines a systematic approach to test compound stability and select the best stationary phase for purification, a critical step for potentially sensitive molecules like iodo-substituted pyridines.[2][3]

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Stability Testing cluster_analysis Phase 3: Analysis & Decision A Dissolve Crude Product with Internal Standard in Solvent B Analyze Aliquot by NMR/LCMS (Baseline Yield/Purity) A->B D Add Aliquots of Crude Mixture to Each Slurry B->D Distribute Sample C Prepare Slurries of Different Stationary Phases (Silica, Alumina, etc.) C->D E Stir for 30 min (Simulates Column Contact Time) D->E F Filter Slurry, Collect Filtrate E->F G Analyze Each Filtrate by NMR/LCMS F->G H Compare Recovered Yield/ Purity to Baseline G->H I Select Stationary Phase with Highest Recovery & No Degradation H->I J Optimized Column Chromatography I->J Proceed to Scale-Up Purification

Caption: A workflow for quantitatively selecting the optimal stationary phase.

Q3: Can I purify (5-Iodopyridin-2-yl)methanamine by recrystallization? My chromatographic purification is proving difficult and costly at scale.

A3: Yes, recrystallization is a highly effective and scalable purification technique, provided a suitable solvent system can be found. The key is to find a solvent (or solvent pair) in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4]

  • Solvent Selection Strategy:

    • (5-Iodopyridin-2-yl)methanamine , with its polar amino and pyridine groups, is likely to be soluble in polar organic solvents like ethanol, methanol, or ethyl acetate, and less soluble in non-polar solvents like hexanes or toluene.

    • Single Solvent Method: Test small amounts of your crude product in various solvents. Heat the mixture to boiling; if it dissolves completely and then precipitates upon cooling, you have found a good candidate solvent.[4][]

    • Two-Solvent Method: If no single solvent is ideal, try a binary mixture. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate, then allow the mixture to cool slowly.

  • Potential Impurity Removal: Recrystallization is excellent for removing impurities with different solubility profiles. For instance, more polar impurities may remain in the mother liquor, while less polar ones might be removed via a hot filtration step if they are insoluble.[4] A German patent from 1925 describes a process for purifying the closely related 2-amino-5-iodopyridine by treating a crude product with alkali and then recrystallizing from water, suggesting that aqueous systems or solvent washes with base could be effective for removing certain impurities.[6]

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties and stability of (5-Iodopyridin-2-yl)methanamine? A: While specific data for the methanamine derivative is not widely published, we can infer properties from the closely related 2-amino-5-iodopyridine. It is typically a yellow to khaki-colored solid.[7] The compound is heat-sensitive and should be stored in a refrigerator under an inert atmosphere. Iodo-substituted pyridines can be sensitive to light and air, so storage in a tightly sealed, dark container is recommended.[8]

Q: What are the key safety precautions when handling this compound? A: (5-Iodopyridin-2-yl)methanamine should be handled in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid creating dust. In case of fire, it may decompose to generate poisonous fumes containing nitrogen oxides and hydrogen iodide.

Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and information on proton and carbon environments.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for confirming the molecular weight and assessing purity by checking for the presence of impurities.

  • GC (Gas Chromatography): Can be used if the compound is sufficiently volatile and thermally stable. Purity levels are often specified by GC analysis.[10]

  • Certificate of Analysis (CoA): When sourcing this material, always request a CoA from the supplier, which should detail the purity and the methods used for analysis.[10]

Data & Protocols
Table 1: Troubleshooting Common Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Strong interaction of basic analyte with acidic silica.[1]- Column overload.[1]- Add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase.- Reduce the amount of sample loaded onto the column.
Poor Resolution - Inappropriate solvent system (eluent too strong or too weak).- Co-eluting impurities.- Optimize the mobile phase polarity using TLC.- Try a different solvent system (e.g., switch from Ethyl Acetate to Dichloromethane).- Consider a different stationary phase (e.g., alumina, C18).
Low Recovery - Irreversible adsorption to the stationary phase.- On-column degradation.[1]- Use a less reactive stationary phase like basic or neutral alumina.[2]- Perform a 2D TLC test to check for stability.- Use a modified mobile phase (e.g., with TEA) to improve elution.
Compound "Streaking" on TLC - Sample is too concentrated.- Compound is acidic or basic and interacting with the plate.- Dilute the spotting sample.- Add a small amount of TEA (for bases) or acetic acid (for acids) to the TLC developing chamber.
Protocol: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent dropwise until the solid is just covered.

  • Heating: Gently heat the test tube in a sand bath or on a hot plate. If the solid dissolves completely, it is a good "soluble" solvent. If it remains insoluble even at boiling, it is a good "insoluble" solvent.[4]

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot "soluble" solvent (or the hot solvent mixture) until everything is just dissolved. Be patient and add the solvent in small portions.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Logical Flow for Purification Method Selection

This diagram illustrates the decision-making process a researcher might follow when developing a purification strategy for a novel or challenging compound.

G A Crude Product Mixture B Is the target compound a solid? A->B C Attempt Recrystallization B->C Yes F Proceed to Chromatography B->F No / Liquid D Purity > 99%? C->D E Purification Complete D->E Yes D->F No G Develop TLC System F->G H Peak Tailing or Streaking on TLC? G->H I Add TEA (0.5-1%) to Mobile Phase H->I Yes J Perform Flash Column Chromatography H->J No I->J K Purity > 99%? J->K K->E Yes L Consider Alternative Stationary Phase (Alumina) K->L No L->J Re-attempt

Caption: Decision tree for selecting a suitable purification method.

References
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • CAS 20511-12-0: 2-Amino-5-iodopyridine. CymitQuimica.
  • Purific
  • SAFETY DATA SHEET - (5-Iodopyridin-2-yl)methanol. TCI Chemicals.
  • Recrystallization. (2010). MIT Digital Lab Techniques Manual - YouTube.
  • Process for the preparation of 2-amino-5-iodopyridine.
  • 2-Amino-5-iodopyridine. Chem-Impex.
  • CAS No : 20511-12-0 | Product Name : 2-Amino-5-iodopyridine.
  • 2-Amino-5-iodopyridine | 20511-12-0. ChemicalBook.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom
  • SAFETY D
  • Pyridine. Apollo Scientific.
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  • Iodoaziridines: Quantitative Selection-Optimal Stationary Phase: Chromatography l Protocol Preview. (2022). YouTube.
  • Procurement Guide: Ensuring Quality and Availability of 2-Amino-5-iodopyridine. (2026). Ningbo Inno Pharmchem Co., Ltd..
  • 2-Amino-5-iodopyridine 98 20511-12-0. Sigma-Aldrich.

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Technical Support Center: (5-Iodopyridin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (5-Iodopyridin-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, improve yield, and ensure the purity of your final compound.

Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to (5-Iodopyridin-2-yl)methanamine, and what are its primary challenges?

The most prevalent and industrially scalable method for synthesizing (5-Iodopyridin-2-yl)methanamine is the reduction of the nitrile group of 2-cyano-5-iodopyridine. This precursor is typically synthesized from a corresponding 2-halopyridine.[1][2] The primary challenge in this synthesis is not the reduction of the nitrile itself, but the management of concurrent side reactions involving the iodine substituent and the nitrile functional group.

The two most significant challenges are:

  • Reductive Dehalogenation: The carbon-iodine bond is susceptible to cleavage under reductive conditions, leading to the loss of the essential iodine atom.[3]

  • Hydrolysis of the Nitrile: The presence of water, especially under non-neutral pH and at elevated temperatures, can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[4][5]

Below is a diagram illustrating the primary synthetic pathway and the formation of these common byproducts.

G start_material 2-Cyano-5-iodopyridine product (5-Iodopyridin-2-yl)methanamine (Desired Product) start_material->product Nitrile Reduction (e.g., H₂, Pd/C; NaBH₄, CoCl₂) byproduct1 (Pyridin-2-yl)methanamine (De-iodinated Byproduct) start_material->byproduct1 Reductive Dehalogenation (Over-reduction) byproduct2 5-Iodopicolinamide / 5-Iodopicolinic Acid (Hydrolysis Byproducts) start_material->byproduct2 Nitrile Hydrolysis (H₂O, Acid/Base) incomplete Unreacted Starting Material start_material->incomplete Incomplete Reaction

Caption: Synthetic pathway and common byproduct formation.

Q2: I'm seeing an unexpected peak in my LC-MS with a mass of 108.10 g/mol . What is it and how do I get rid of it?

This molecular weight corresponds to (Pyridin-2-yl)methanamine , the de-iodinated byproduct. Its formation is a classic case of hydrogenolysis, where the C-I bond is cleaved and replaced with a C-H bond during the reduction.

Causality and Mechanism: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to cleavage by catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or other strong reducing agents.[3] The mechanism often involves oxidative addition of the aryl iodide to the metal catalyst surface, followed by reductive elimination.

Troubleshooting and Prevention:

StrategyMechanism of ActionKey Considerations
Use Milder Reducing Agents Avoids harsh conditions that favor hydrogenolysis.Consider using sodium borohydride in the presence of a cobalt(II) chloride catalyst, which is more selective for the nitrile group.
Optimize Hydrogen Pressure Lowering H₂ pressure reduces the driving force for hydrogenolysis.For catalytic hydrogenations, start with lower pressures (e.g., 1-5 bar) and monitor the reaction progress carefully.
Control Reaction Temperature Higher temperatures increase the rate of dehalogenation.Run the reaction at room temperature or below if the reduction rate of the nitrile is still acceptable.
Limit Reaction Time Prolonged exposure to the reducing agent increases the likelihood of side reactions.Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Purification: Separating (Pyridin-2-yl)methanamine from the desired product can be challenging due to their similar polarities.

  • Column Chromatography: A high-resolution silica gel column with a carefully optimized gradient solvent system (e.g., Dichloromethane/Methanol with a small percentage of Triethylamine or Ammonium Hydroxide to prevent peak tailing) is the most effective method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help enrich the desired iodinated compound, as its higher molecular weight and different crystal packing may lead to lower solubility.

Q3: My NMR shows a significant amount of unreacted starting material, and I also see peaks corresponding to a new amide or carboxylic acid. What's happening?

You are likely facing two distinct issues: incomplete reduction and hydrolysis of the 2-cyano-5-iodopyridine starting material . The hydrolysis byproducts are 5-Iodopicolinamide (from partial hydrolysis) and 5-Iodopicolinic acid (from complete hydrolysis).

Causality and Mechanism: Nitrile hydrolysis can be catalyzed by both acid and base.[6] Water, acting as a nucleophile, attacks the electrophilic carbon of the nitrile. This process is often slow at neutral pH but is accelerated by protonation of the nitrile nitrogen (acid-catalyzed) or by the presence of a strong nucleophile like hydroxide (base-catalyzed).[7][8]

Troubleshooting and Prevention:

StrategyMechanism of ActionKey Considerations
Use Anhydrous Conditions Prevents the primary nucleophile (water) from participating in the reaction.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
Control pH Avoids strong acidic or basic conditions that catalyze hydrolysis.If using a borohydride reagent, ensure the reaction medium remains neutral or slightly basic, but avoid strong bases. For catalytic hydrogenations, the conditions are typically neutral.
Ensure Reagent Activity Addresses the issue of incomplete reduction.Check the quality and activity of your reducing agent and catalyst. For catalytic hydrogenations, ensure the catalyst has not been poisoned.

Purification: The separation of hydrolysis byproducts is generally more straightforward than removing the de-iodinated species.

  • Acid-Base Extraction: 5-Iodopicolinic acid can be easily removed. During workup, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the desired amine product remains in the organic phase. The amide is more neutral and will likely remain with the product, requiring chromatography.

  • Column Chromatography: Both the amide and any unreacted nitrile can be separated from the more polar amine product using silica gel chromatography.

Below is a troubleshooting workflow to help diagnose and resolve these common issues.

G start Analysis Shows Impurity q_mass What is the impurity's mass? start->q_mass deiodinated Mass ~108 g/mol (De-iodinated Byproduct) q_mass->deiodinated ~108 hydrolysis Mass ~248 or ~249 g/mol (Amide or Acid Byproduct) q_mass->hydrolysis ~248/249 sm Mass ~232 g/mol (Starting Material) q_mass->sm ~232 sol_deiodinated Solution: 1. Use milder reducing agent 2. Lower H₂ pressure/temp 3. Limit reaction time 4. Purify via chromatography deiodinated->sol_deiodinated sol_hydrolysis Solution: 1. Use anhydrous solvents 2. Control pH 3. Purify with acid-base extraction and/or chromatography hydrolysis->sol_hydrolysis sol_sm Solution: 1. Check reagent/catalyst activity 2. Increase reaction time/temp 3. Increase reagent stoichiometry sm->sol_sm

Caption: Troubleshooting workflow for byproduct identification.

Experimental Protocols
Protocol: Purification of (5-Iodopyridin-2-yl)methanamine by Flash Column Chromatography

This protocol is designed to separate the desired product from the common byproducts discussed above.

1. Preparation of the Column:

  • Select a silica gel column of appropriate size for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Pack the column using a slurry of silica gel in the starting eluent (e.g., 100% Dichloromethane or Hexane/Ethyl Acetate 9:1). Ensure the silica bed is compact and level.

2. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of the column eluent or another suitable solvent like Dichloromethane (DCM).

  • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.

3. Elution:

  • Mobile Phase: A common solvent system is a gradient of Methanol (MeOH) in Dichloromethane (DCM). To prevent peak tailing of the amine product, add 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase.

  • Step 1 (Non-polar impurities): Begin eluting with a non-polar solvent mixture (e.g., 100% DCM + 1% TEA) to elute any remaining starting material (2-cyano-5-iodopyridine) and other non-polar impurities.

  • Step 2 (Product Elution): Gradually increase the polarity by introducing methanol. A typical gradient might be from 0% to 10% MeOH in DCM (with constant 1% TEA).

    • The de-iodinated byproduct, (Pyridin-2-yl)methanamine, will elute first, followed closely by the desired product, (5-Iodopyridin-2-yl)methanamine.

    • The 5-Iodopicolinamide will elute at a higher polarity than the desired product.

  • Step 3 (Polar Impurities): A final flush with a high concentration of methanol (e.g., 20% MeOH in DCM) will elute any highly polar baseline material.

4. Fraction Collection and Analysis:

  • Collect fractions throughout the elution process.

  • Analyze the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (5-Iodopyridin-2-yl)methanamine.

References
  • Syntheses of 2-amino-5-iodopyridine. ResearchGate. Available at: [Link]

  • Dehalogenation reactions of vicinal dihalides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents.
  • DE454695C - Process for the preparation of 2-amino-5-iodopyridine. Google Patents.
  • CN105503706A - Dehalogenation degradation method for halogenated pyridine compound. Google Patents.
  • The products and kinetics of hydrolysis of cyanopyridinium ions. Journal of the American Chemical Society. Available at: [Link]

  • CN102276526B - Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid. Biochemistry. Available at: [Link]

  • The Novel Reduction of Pyridine Derivatives with Samarium Diiodide-H2O System. Heterocycles. Available at: [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • Dehalogenation reactions of vicinal dihalides. Part III. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
  • Sources of impurities - Investigation of...formation during the synthesis of amlodipine besylate. ResearchGate. Available at: [Link]

  • US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives. Google Patents.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines... Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. Available at: [Link]

  • Process for the preparation of 2-cyanopyridine derivatives. European Patent Office. Available at: [Link]

  • Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Pharmaceutical Impurities: An Overview. ResearchGate. Available at: [Link]

  • US6699993B1 - Process for the preparation of 2-cyanopyridines. Google Patents.
  • Organic volatile impurities in pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • US4482437A - Electrochemical reductions of cyanopyridine bases. Google Patents.
  • 2-Amino-5-iodopyridine. Pharmaffiliates. Available at: [Link]

  • Synthesis and Biological Evaluation of...Derivatives as Lipoxygenase Inhibitor... Iranian Journal of Pharmaceutical Research. Available at: [Link]

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Technical Support Center: Isolating (5-Iodopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the workup and isolation of (5-Iodopyridin-2-yl)methanamine. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. The procedures outlined here are synthesized from established chemical principles for aminopyridines and iodinated aromatic compounds, ensuring a robust and scientifically grounded approach to achieving high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of (5-Iodopyridin-2-yl)methanamine in a practical question-and-answer format.

Q1: My final yield is significantly lower than expected. Where could I be losing my product?

A1: Low yields can stem from several stages of the workup. Here are the most common culprits and their solutions:

  • Incomplete Extraction: (5-Iodopyridin-2-yl)methanamine, being a primary amine, is basic. If the aqueous layer is not sufficiently basic (pH > 10) during extraction, a portion of your product will remain in the aqueous phase as a protonated salt, leading to significant loss.

  • Solution: Before extraction, ensure the aqueous phase is strongly basic by adding a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Check the pH with litmus paper or a pH meter. Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate, dichloromethane (DCM), or chloroform, as single extractions are often incomplete.[1][2]

  • Emulsion Formation: Amines can act as surfactants, leading to the formation of stable emulsions at the aqueous-organic interface, which traps the product.

  • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Loss During Purification: Significant product loss can occur during recrystallization if the wrong solvent is chosen or if too much solvent is used.

  • Solution: Carefully select a recrystallization solvent or solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Use a minimal amount of hot solvent to dissolve the crude product completely. Cooling the solution slowly, and then in an ice bath, will maximize crystal formation.

Q2: The isolated product is a discolored oil or a yellow/brown solid, not the expected off-white solid. What is the cause, and how can I fix it?

A2: Discoloration typically indicates the presence of impurities, often from residual iodine or oxidative degradation.

  • Cause - Residual Iodine: If the synthesis involved elemental iodine (I2), any unreacted excess can carry through the workup, imparting a characteristic brown or purple color.

  • Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na2S2O3).[4] Thiosulfate reduces elemental iodine to colorless iodide (I⁻), which is readily soluble in the aqueous phase. Continue washing until the organic layer is no longer colored.

  • Cause - Oxidative Impurities: Aminopyridines can be susceptible to air oxidation over time, especially if exposed to light and heat, forming colored byproducts.

  • Solution: For colored solids, recrystallization is often the most effective purification method. Dissolving the crude product in a suitable solvent and adding activated charcoal can help adsorb colored impurities.[5] The mixture is then hot-filtered to remove the charcoal before crystallization.[3] For oils that won't crystallize due to impurities, column chromatography on silica gel is the recommended purification method.

Q3: I'm having difficulty removing a persistent, polar impurity, as indicated by TLC or NMR analysis. What could it be?

A3: A common persistent impurity in reactions that generate amines is the corresponding starting material (e.g., a nitrile or an amide) or a related byproduct. Given the structure, potential impurities could also arise from side reactions involving the iodine atom.

  • Identification: The impurity could be an unreacted starting material or a byproduct from the synthetic route used. For instance, if reducing a nitrile, unreacted nitrile might persist.

  • Removal Strategy:

    • Acid Wash: If the impurity is not basic, an acid wash can be effective. Dissolve the crude product in an organic solvent (like ether or DCM) and extract with dilute hydrochloric acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (pH > 10) and re-extracted with an organic solvent to recover the purified amine.[6][7]

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A solvent system such as ethyl acetate/hexane with a small percentage of triethylamine (e.g., 1-2%) is often effective for aminopyridines. The triethylamine helps to prevent the basic amine product from streaking on the acidic silica gel.

    • Recrystallization: If the impurity has significantly different solubility characteristics from your product, fractional crystallization can be an effective purification technique.[]

Frequently Asked Questions (FAQs)

What is the best solvent for extracting (5-Iodopyridin-2-yl)methanamine from an aqueous solution? Commonly used solvents include ethyl acetate, dichloromethane (DCM), and chloroform.[2][9] Ethyl acetate is a good first choice due to its lower toxicity and environmental impact. DCM is often more efficient for extracting polar amines but is more volatile and has greater health concerns.

How should I properly store purified (5-Iodopyridin-2-yl)methanamine? Iodinated compounds can be sensitive to light, and amines can be sensitive to air (oxidation). Therefore, the purified compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) in a cool, dark place, such as a refrigerator.[10]

What are the key safety considerations when handling this compound and its workup?

  • Handling: Always handle (5-Iodopyridin-2-yl)methanamine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Workup: When working with acids and bases for pH adjustment and extraction, be aware of potential exothermic reactions. Add reagents slowly, especially when neutralizing. Organic solvents are often flammable and should be kept away from ignition sources.[12][13]

  • Waste: Dispose of all chemical waste according to your institution's safety guidelines.

My product appears to be a salt (e.g., hydrochloride). How do I convert it back to the free base? To convert the amine salt to the free base, dissolve it in water and add a base (e.g., 10% NaOH or saturated NaHCO3 solution) until the solution is strongly basic (pH > 10). Then, extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers can then be dried over an anhydrous salt (like Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the free amine.[14]

Standard Workup & Purification Protocol

This protocol describes a general procedure for isolating (5-Iodopyridin-2-yl)methanamine following a typical synthetic reaction.

Part 1: Extractive Workup
  • Reaction Quench: After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent like DMF or DMSO, it is often beneficial to dilute the mixture with a large volume of water to precipitate the product or facilitate extraction.[6]

  • pH Adjustment: Slowly and carefully add a base (e.g., 10% aqueous NaOH or saturated K2CO3) to the aqueous mixture with stirring until the pH is greater than 10. This ensures the amine is in its free base form for efficient extraction.

  • Iodine Removal (if applicable): If elemental iodine was used in the synthesis, add 10% aqueous sodium thiosulfate solution portion-wise until the characteristic iodine color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10 mmol scale reaction).[9] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1 x 50 mL) to remove water-soluble impurities.

    • Brine (1 x 50 mL) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ideal solvents dissolve the compound when hot but not when cold. Common choices for aminopyridines include toluene, benzene/ligroin mixtures, or ethanol/water.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Data Summary

Table 1: Potential Impurities and Control Strategies
Impurity ClassPotential SourceRecommended Removal/Control MethodCitation
Starting Materials Incomplete reaction (e.g., unreacted 5-iodo-2-cyanopyridine)Optimize reaction conditions (time, temperature). Purify via column chromatography or recrystallization.[10][15]
Reagent-Derived Excess unreacted iodine (I₂)Aqueous wash with sodium thiosulfate (Na₂S₂O₃).[4]
Side-Products Over-reaction, degradation, or rearrangementPurification by column chromatography or recrystallization.[1][16]
Genotoxic Impurities Certain reagents or intermediates used in synthesisControl starting material quality; develop validated analytical methods (e.g., HPLC, LC-MS) to quantify and ensure levels are below the Threshold of Toxicological Concern (TTC).[17][18]

Visual Workflow

The following diagram illustrates the general workflow for the workup and purification of (5-Iodopyridin-2-yl)methanamine.

Workup_Flowchart cluster_workup Extractive Workup cluster_purification Purification A 1. Cool & Quench Reaction Mixture B 2. Basify Aqueous Phase (pH > 10) A->B Adjust pH C 3. Extract with Organic Solvent (3x) B->C Transfer to Sep. Funnel D 4. Wash Organic Layer (H₂O, Brine) C->D Combine Organics E 5. Dry (Na₂SO₄) & Concentrate D->E Dry & Evaporate F Crude Product E->F G 6. Recrystallization (Minimal Hot Solvent) F->G H 7. Cool Slowly to Induce Crystallization G->H I 8. Isolate Crystals (Vacuum Filtration) H->I J 9. Wash & Dry Under Vacuum I->J K Pure (5-Iodopyridin-2-yl)methanamine J->K

Caption: General workflow for the isolation and purification of (5-Iodopyridin-2-yl)methanamine.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Org. Syn. Coll. Vol. 2, p.21. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Sulfonation of 4-Aminopyridine.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source. J. Braz. Chem. Soc., 23(1). Retrieved from [Link]

  • Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • PMC. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein J Org Chem., 5, 23. Retrieved from [Link]

  • PMC. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org Lett., 14(17), 4486–4489. Retrieved from [Link]

  • Google Patents. (1995). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • emp BIOTECH. (n.d.). Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Google Patents. (2004). EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Org. Syn. Coll. Vol. 5, p.346. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • OSHA. (2006). Aminopyridines (2-,3-,4-). Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]

  • Google Patents. (1927). DE454695C - Process for the preparation of 2-amino-5-iodopyridine.
  • Google Patents. (2020). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Molecules. (2014). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. 19(9), 13531-13540. Retrieved from [Link]

  • ResearchGate. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development. Retrieved from [Link]

  • European Patent Office. (2014). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777. Retrieved from [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • ScienceScholar. (2022). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. International journal of health sciences. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API's. 11(9), 623-640. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5-Iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-amino-5-iodopyridine (CAS: 20511-12-0). This versatile intermediate is a critical building block in pharmaceutical, agrochemical, and materials science research.[1][2] However, its synthesis, primarily through the electrophilic iodination of 2-aminopyridine, presents several common challenges, particularly concerning regioselectivity and product purification.

This guide is structured to provide direct, actionable solutions to problems you may encounter in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions, supported by detailed protocols and mechanistic insights to empower your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of 2-amino-5-iodopyridine.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low or no yield is a common frustration that can typically be traced back to one of three areas: the potency of your iodinating agent, reaction kinetics, or workup/purification losses.

  • Cause A: Ineffective Electrophilic Iodine Species. Molecular iodine (I₂) itself is a relatively weak electrophile.[3] Its reaction with the electron-rich 2-aminopyridine ring requires activation to generate a more potent electrophilic species (often represented as "I⁺"). This is the primary role of the oxidizing agent in the reaction. If the oxidant is old, decomposed, or absent, the reaction will not proceed efficiently.

    • Solution: Ensure your oxidizing agent (e.g., hydrogen peroxide, periodic acid, silver sulfate) is of high quality and added in the correct stoichiometric ratio. A common and effective system involves using an oxidant like hydrogen peroxide to continuously generate the electrophilic iodine in situ.[4][5]

  • Cause B: Suboptimal Reaction Conditions. Electrophilic aromatic substitution reactions are sensitive to temperature and reaction time.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC.[4][6] If the reaction has stalled (i.e., starting material is still present but not being consumed), a modest increase in temperature may be necessary. For instance, some protocols call for heating at 80-90°C for several hours to ensure complete conversion.[4][7]

  • Cause C: Product Loss During Workup. The crude product often contains unreacted iodine and various salts. Improper quenching or extraction can lead to significant loss of the desired product.

    • Solution: After the reaction, quench excess iodine by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.[8] Subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate) should be performed thoroughly.

Question 2: My NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for the 5-position?

Answer: This is the most critical challenge in this synthesis. The amino group at the C2 position is a powerful ortho-, para-directing group. This electronic activation makes both the C3 (ortho) and C5 (para) positions susceptible to electrophilic attack, potentially yielding 2-amino-3-iodopyridine and 2-amino-3,5-diiodopyridine as significant byproducts.[9]

  • Cause: Competing Electronic and Steric Effects. While the C5 position is electronically favored (para), the C3 position (ortho) is also activated. Overly harsh conditions or a highly reactive iodinating agent can reduce selectivity. The formation of the di-iodinated product occurs when the mono-substituted product reacts further.

  • Solutions to Improve Regioselectivity:

    • Control Reagent Stoichiometry: Use a slight excess of 2-aminopyridine relative to the iodine source to minimize di-substitution. Carefully control the molar ratio of the starting material to iodine and the oxidizing agent. A recommended ratio is approximately 1:1-1.2 for 2-aminopyridine to iodine.[4]

    • Moderate Reaction Conditions: Avoid excessively high temperatures, which can decrease selectivity. Stepwise or portion-wise addition of the iodine or oxidizing agent can help maintain a low concentration of the highly reactive iodinating species, favoring the more thermodynamically stable C5 product.[4]

    • Choice of System: The I₂/H₂O₂ system in water is reported to provide good yield and high purity, suggesting favorable selectivity.[4] Another effective system uses periodic acid (HIO₄) and iodine in an acetic acid/water mixture.[7][10]

Question 3: I've obtained a dark, impure solid that is difficult to purify. What is the best purification strategy?

Answer: The crude product of this reaction is often described as a dark or even black solid, contaminated with residual iodine and inorganic salts.[11] A multi-step purification protocol is usually required.

  • Aqueous Wash/Quench: As mentioned, first wash the crude reaction mixture or the dissolved crude solid with an aqueous solution of sodium thiosulfate to remove all traces of elemental iodine.[8]

  • Base Wash: A subsequent wash with an aqueous base solution, such as sodium carbonate or dilute sodium hydroxide, can help remove acidic impurities.[8]

  • Recrystallization: This is often the most effective method for obtaining high-purity 2-amino-5-iodopyridine. Water or ethanol/water mixtures are commonly used solvents.[6][11] The product should appear as light yellow or almost colorless needles/leaflets upon successful recrystallization.[7][11]

  • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities (like regioisomers), column chromatography is the final option. A common eluent system is a gradient of ethyl acetate in n-heptane or petroleum ether.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing 2-amino-5-iodopyridine?

The most prevalent and scalable method is the direct electrophilic iodination of 2-aminopyridine. Several reagent systems are effective, with the choice often depending on available materials, scale, and environmental considerations.

Reagent SystemSolventTypical YieldReference
I₂ / Hydrogen Peroxide (H₂O₂)Water~87%[4]
I₂ / Periodic Acid (HIO₄)Acetic Acid / Water~74%[7]
I₂ / Silver Sulfate (Ag₂SO₄)EthanolNot specified[8]
Iodine-Potassium Iodide (I₂/KI)WaterNot specified[11]

Q2: Can you explain the role of the oxidizing agent in the iodination of 2-aminopyridine?

The role of the oxidant is to generate a more powerful electrophilic iodine species from molecular iodine (I₂). I₂ itself is not electrophilic enough for a rapid reaction. The oxidant (e.g., H₂O₂, HIO₄) facilitates the oxidation of iodine to a species that behaves like an iodine cation (I⁺), which is then readily attacked by the electron-rich pyridine ring. This catalytic cycle is crucial for achieving high conversion and good yields.[3][5]

Caption: Role of the oxidant in generating the active electrophile.

Q3: Are there "greener" synthesis routes available?

Yes. The development of synthetic routes that minimize organic solvent waste is a key goal in green chemistry. A patented method for synthesizing 2-amino-5-iodopyridine uses water as the sole solvent, with hydrogen peroxide as the oxidant.[4] This process is described as safe and pollution-free, as the primary byproduct is water, avoiding the environmental burden of organic waste disposal.[4]

Q4: How should 2-amino-5-iodopyridine be properly stored?

2-Amino-5-iodopyridine is typically a yellow to khaki-colored solid.[1] To ensure its stability and prevent degradation, it should be stored in a tightly sealed container, protected from light, and kept in a cool environment, typically a refrigerator at 0-8 °C.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Iodination with Hydrogen Peroxide

This protocol is adapted from a patented, high-yield method using water as a solvent.[4]

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Iodine (1.1 eq)

  • 30% Hydrogen Peroxide (aq) (approx. 1.0 eq H₂O₂)

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer and thermometer, dissolve 2-aminopyridine in water (approx. 4-5 mL of water per gram of 2-aminopyridine).

  • Heat the solution to 80-90°C with stirring.

  • Add the powdered iodine in 3 to 5 small portions over 30-60 minutes, maintaining the temperature at 80-90°C.

  • After all the iodine has been added, continue stirring at 80-90°C for 2 hours.

  • Carefully add the 30% hydrogen peroxide solution dropwise over 30 minutes. An exotherm may be observed; maintain the temperature at 80-90°C.

  • After the H₂O₂ addition is complete, continue stirring at 80-90°C for an additional 2-3 hours. Monitor the reaction by TLC to confirm the complete consumption of 2-aminopyridine.

  • Once the reaction is complete, heat the mixture to reflux (approx. 100°C) for 20-30 minutes.

  • Cool the reaction mixture to below 10°C in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with ice-cold water.

  • Dry the solid under vacuum to obtain 2-amino-5-iodopyridine as a light yellow crystal.

Troubleshooting_Flowchart start Low Product Yield incomplete_rxn Is starting material still present (TLC/HPLC)? start->incomplete_rxn yes_incomplete Incomplete Reaction incomplete_rxn->yes_incomplete Yes no_incomplete Reaction Complete incomplete_rxn->no_incomplete No cause1 Probable Cause: - Insufficient oxidant - Low temperature yes_incomplete->cause1 side_products Are there multiple spots on TLC? no_incomplete->side_products solution1 Solution: - Add more oxidant - Increase temp to 80-90°C - Increase reaction time cause1->solution1 yes_side Side Product Formation side_products->yes_side Yes no_side Clean Crude Product side_products->no_side No cause2 Probable Cause: - Poor regioselectivity - Di-iodination yes_side->cause2 purification_issue Probable Cause: - Product loss during workup/extraction no_side->purification_issue solution2 Solution: - Control stoichiometry - Add reagents portion-wise - Moderate temperature cause2->solution2 solution3 Solution: - Ensure complete quenching of I₂ with Na₂S₂O₃ - Optimize extraction pH and solvent volume purification_issue->solution3

Sources

Validation & Comparative

X-ray crystallographic analysis of (5-Iodopyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of halogenated heterocyclic building blocks, (5-Iodopyridin-2-yl)methanamine represents a critical "Janus" molecule. It possesses a rigid, electron-deficient aromatic core capable of strong Halogen Bonding (XB) (via the Iodine


-hole) and a flexible, nucleophilic methanamine tail  capable of classical Hydrogen Bonding (HB) .

While solution-phase techniques like NMR are indispensable for confirming chemical connectivity, they fail to capture the supramolecular "war" between these two competing interaction motifs. This guide argues that Single Crystal X-ray Diffraction (SCXRD) is not merely an alternative, but the primary analytical requirement for this class of compounds to predict solid-state behavior, solubility, and bioavailability.

Comparative Analysis: SCXRD vs. Alternatives

The following table objectively compares SCXRD against NMR and Computational Modeling (DFT) specifically for iodinated pyridine-methanamines.

FeatureSCXRD (Gold Standard) Solution NMR (

H,

C,

N)
DFT / Computational Modeling
Primary Output Precise 3D atom coordinates, bond lengths/angles, absolute configuration.Connectivity, solution-state dynamics, purity.Energy-minimized theoretical structures.
Halogen Bonding Directly Visualized. Measures I···N or I···X distances and angles (

).
Inferred/Invisible. Rapid tumbling averages out these directional interactions.Predicted. Requires experimental validation to confirm the energy minimum.
Conformation Frozen Bioactive Conformation. Shows the specific torsion angle of the -CH

-NH

tail.
Time-Averaged. Shows a blur of rapidly interconverting conformers.Gas-Phase Bias. Often fails to account for crystal packing forces.
Iodine Effect Heavy Atom Advantage. Iodine aids phase determination (anomalous scattering).Quadrupolar Broadening. Iodine can broaden nearby carbon signals; rarely provides stereochemical data.Relativistic Effects. Requires expensive basis sets (e.g., LANL2DZ) to model Iodine accurately.
Sample State Solid (Crystal).[1][2]Liquid (Solution).Virtual.
Why SCXRD Wins for This Molecule

For (5-Iodopyridin-2-yl)methanamine, the Iodine atom is a massive electron cloud. In NMR, this is a liability (relaxation issues). In X-ray crystallography, it is an asset. The Iodine acts as a "heavy atom" anchor, allowing for rapid solution of the phase problem. Furthermore, the -CH


-NH

tail is highly flexible; only SCXRD reveals if it folds back to interact with the ring or extends to bridge neighboring molecules.

Technical Deep Dive: The Crystallographic Workflow

A. Crystallization Protocol (Self-Validating System)

The challenge: The amine group makes the compound basic and prone to oiling out, while the iodine atom increases lipophilicity. The solution: A Vapor Diffusion method using a counter-solvent system.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the derivative in a minimal amount (0.5 mL) of Methanol (MeOH) . Ensure complete dissolution; sonicate if necessary.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter into a narrow crystallization tube (inner vial). Reason: Dust particles induce nucleation too early, leading to microcrystals.
    
  • The Chamber: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Pentane .

  • Equilibration: Cap the outer jar tightly. The volatile ether will slowly diffuse into the methanol, lowering the solubility gradually.

  • Observation: Inspect after 24-48 hours. Look for block-like prisms. Needles often indicate rapid precipitation (poor quality).

B. Data Collection Strategy

Critical Parameter: Absorption Correction Iodine has a high absorption coefficient (


). If you use a standard Copper (

) source, the crystal will absorb most of the X-rays, leading to systematic errors in interaction lengths.
  • Recommendation: Use a Molybdenum (

    
    )  source (
    
    
    
    Å). The harder radiation penetrates the iodine-rich lattice better.
  • Temperature: Collect at 100 K . Iodine atoms exhibit significant thermal motion (thermal ellipsoids) at room temperature, which smears the electron density map. Freezing the crystal sharpens the data.

Visualizing the Logic: Interaction Pathways

The following diagram illustrates the competing supramolecular forces that SCXRD resolves, which are invisible to NMR.

G cluster_forces Competing Intermolecular Forces Molecule (5-Iodopyridin-2-yl) methanamine HalogenBond Halogen Bond (Sigma Hole) C-I ··· N Molecule->HalogenBond I (Donor) HydrogenBond Hydrogen Bond (Classical) N-H ··· N Molecule->HydrogenBond NH2 (Donor) Packing Pi-Pi Stacking (Aromatic) Molecule->Packing Pyridine Ring Outcome Crystal Lattice Architecture HalogenBond->Outcome Directional HydrogenBond->Outcome Stabilizing Packing->Outcome

Caption: Figure 1. The "Supramolecular Tug-of-War." SCXRD determines which force dominates the solid-state assembly.

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process for structure solution.

Workflow Start Synthesized Derivative CheckSol Check Solubility (MeOH vs. CHCl3) Start->CheckSol Method Choose Crystallization Method CheckSol->Method Vapor Vapor Diffusion (Preferred) Method->Vapor If soluble in MeOH Evap Slow Evaporation (Alternative) Method->Evap If soluble in CHCl3 Mount Mount Crystal (Mitegen Loop + Oil) Vapor->Mount Evap->Mount Source Select X-ray Source Mount->Source Mo Mo Source (Low Absorption) Source->Mo High Iodine Content Cu Cu Source (High Flux) Source->Cu Small/Weak Crystal Collect Collect Data @ 100K Mo->Collect Cu->Collect Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine

Caption: Figure 2. Optimized Crystallographic Workflow for Iodinated Pyridines.

Data Interpretation & Validation

When analyzing the solved structure, the Senior Scientist must verify the following metrics to ensure E-E-A-T standards:

  • R-Factor (

    
    ):  For a high-quality structure of this type, aim for 
    
    
    
    . If
    
    
    , check for twinning or disorder in the methanamine tail.
  • Halogen Bond Geometry: Measure the C—I···N angle. A true halogen bond is highly directional, typically

    
    . If the angle is 
    
    
    
    , it is likely just a van der Waals contact.
  • Disorder: The -CH

    
    -NH
    
    
    
    group often rotates. If the electron density around the tail is "smeared," model it as two discrete positions (e.g., Part A 60% / Part B 40%) rather than forcing it into one position with high thermal parameters.

References

  • Metrangolo, P., et al. (2008). "Halogen Bonding: The

    
    -Hole." Chemical Reviews, 108(11), 4606-4663. 
    
    • Significance: The authoritative text on the mechanism of halogen bonding essential for interpreting the Iodine interactions.
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

    • Significance: The standard database for comparing your obtained structure against known pyridine deriv
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

    • Significance: The standard software citation for the refinement protocols described in the workflow.
  • Cinčić, D., & Friščić, T. (2014). "Halogen-bonded cocrystallization with phosphorus, arsenic and antimony acceptors." CrystEngComm, 16, 10169-10172.

    • Significance: Provides experimental precedents for crystallizing iodopyridine derivatives and analyzing their packing motifs.

Sources

Comparison of (5-Iodopyridin-2-yl)methanamine with other halogenated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 211308-77-9 | Molecular Formula: C6H7IN2

Executive Summary: The "Goldilocks" Intermediate

In the landscape of fragment-based drug discovery (FBDD), (5-Iodopyridin-2-yl)methanamine represents a strategic equilibrium between reactivity and structural versatility. Unlike its brominated analogs, the 5-iodo substituent offers superior oxidative addition rates in Palladium-catalyzed cross-couplings, enabling functionalization under milder conditions that preserve sensitive pharmacophores.

Simultaneously, the 2-methanamine moiety (a "benzylamine-like" spacer) provides a nucleophilic handle that is electronically decoupled from the pyridine ring. This distinct structural feature prevents the resonance deactivation common in 2-aminopyridines, making this building block a superior choice for constructing flexible amide or sulfonamide linkers in kinase inhibitors and GPCR ligands.

Comparative Analysis: 5-Iodo vs. Alternatives

This section objectively compares (5-Iodopyridin-2-yl)methanamine against its primary halogenated and structural competitors.

Table 1: Halogenated Pyridine Performance Matrix
Feature(5-Iodopyridin-2-yl)methanamine (5-Bromopyridin-2-yl)methanamine (5-Chloropyridin-2-yl)methanamine
CAS Number 211308-77-9173999-23-0182334-63-6
C–X Bond Energy Low (~65 kcal/mol) Medium (~81 kcal/mol)High (~95 kcal/mol)
Pd-Oxidative Addition Fast (Rate-limiting step is often transmetalation) Moderate (Rate-limiting step is oxidative addition)Slow (Requires specialized ligands e.g., Buchwald)
Coupling Temperature Mild (RT to 60°C) Elevated (80°C to 110°C)High (>100°C)
Cost HighLow (Workhorse standard)Very Low
Stability Light Sensitive (Store dark/cold)StableStable
Primary Use Case Late-stage functionalization; Fragile substrates.[1]Scale-up synthesis; Robust substrates.Cost-driven manufacturing.
Technical Insight: The "Methylene Spacer" Effect

A critical distinction often overlooked is the difference between the target molecule and 2-amino-5-iodopyridine .

  • Target (Methanamine): The methylene bridge (

    
    ) insulates the amine from the pyridine ring's electron-withdrawing effects.
    
    • Result: Higher basicity (

      
      ) and higher nucleophilicity. Ideal for reductive aminations.
      
  • Comparator (2-Aminopyridine): The amine lone pair is conjugated into the ring.

    • Result: Lower basicity (

      
      ) and reduced nucleophilicity.
      

Decision Logic & Reactivity Landscape

The following diagram illustrates the decision pathway for selecting the Iodine derivative over the Bromine analog, based on reaction kinetics and substrate complexity.

ReactivityLandscape Start Select Building Block Substrate Substrate Fragility? Start->Substrate Fragile High (Thermally Labile) Substrate->Fragile Yes Robust Low (Thermally Stable) Substrate->Robust No SelectIodo Select 5-Iodo Analog (Fast Oxidative Addition) Fragile->SelectIodo SelectBromo Select 5-Bromo Analog (Cost Effective) Robust->SelectBromo MildCond Run at 40-60°C Preserves Stereocenters SelectIodo->MildCond HarshCond Run at 90-110°C Risk of Decomposition SelectBromo->HarshCond

Figure 1: Decision logic for selecting the 5-Iodo derivative based on thermal sensitivity of the coupling partner.

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of Boc-protection is mandatory; attempting to couple the free amine directly often leads to catalyst poisoning via coordination of the primary amine to the Palladium center.

Protocol A: Chemoselective Protection (Pre-requisite)

Objective: Mask the nucleophilic amine to prevent side reactions during cross-coupling.

  • Dissolution: Dissolve (5-Iodopyridin-2-yl)methanamine (1.0 eq) in DCM (10 mL/g).

  • Base Addition: Add TEA (1.5 eq) followed by

    
     (1.1 eq) at 0°C.
    
  • Validation (TLC/LCMS): Monitor consumption of starting material. The product spot will be less polar (higher

    
    ).
    
    • Checkpoint: If starting material persists after 2h, add 0.1 eq DMAP as a catalyst.

  • Workup: Wash with 0.5M citric acid (removes unreacted amine/TEA)

    
     Brine 
    
    
    
    Dry over
    
    
    .
  • Output: tert-butyl ((5-iodopyridin-2-yl)methyl)carbamate.

Protocol B: Low-Temperature Suzuki-Miyaura Coupling

Objective: Couple the 5-Iodo core with a boronic acid under mild conditions.

Reagents:

  • Substrate: tert-butyl ((5-iodopyridin-2-yl)methyl)carbamate (1.0 eq)

  • Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) degassed.

Step-by-Step:

  • Inerting: Charge reaction vessel with Substrate, Boronic Acid, Base, and Catalyst.[2] Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 50°C (Note: Bromide analog typically requires 80-90°C).

  • In-Process Control (IPC): Check LCMS at 2 hours.

    • Success Criteria: Disappearance of Iodo-starting material (M+H mass).

    • Failure Mode: If de-iodination (reduction) is observed, lower temperature to 40°C and increase catalyst loading.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Synthesis Workflow & Pathway

The following diagram details the orthogonal functionalization strategy, highlighting where the Iodine atom provides a specific advantage (Step 2).

SynthesisWorkflow Start (5-Iodopyridin-2-yl)methanamine (Starting Material) Step1 Step 1: N-Boc Protection (Masks Amine) Start->Step1 Inter1 Protected Intermediate (Stable to Pd) Step1->Inter1 >95% Yield Step2 Step 2: Suzuki Coupling (Iodine Specific: 50°C) Inter1->Step2 Inter2 Biaryl Intermediate Step2->Inter2 C-C Bond Formation Step3 Step 3: Acidic Deprotection (TFA/DCM) Inter2->Step3 Final Final Functionalized Scaffold Step3->Final Liberates Amine

Figure 2: Orthogonal functionalization workflow. The amine is protected first to allow the Iodine-specific coupling to proceed without interference.

References

  • Sigma-Aldrich. (5-Bromopyridin-2-yl)methanamine Product Specification. Retrieved from (Search CAS: 173999-23-0).

  • Thermo Scientific Chemicals. 2-Amino-5-iodopyridine Properties & Safety. Retrieved from (Search CAS: 20511-12-0 for comparative isomer data).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (5-Iodopyridin-2-yl)methanamine Compound Summary. National Center for Biotechnology Information. PubChem Compound CID: 10427357. Retrieved from .

  • American Elements. (5-Bromopyridin-2-yl)methanamine Data Sheet. Retrieved from .

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A Senior Application Scientist's Guide to Halopyridine Reactivity in Cross-Coupling Reactions: Iodo- vs. Bromo- vs. Chloro-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a foundational element of modern medicinal chemistry. Pyridine rings are ubiquitous in a vast range of biologically active molecules, and palladium-catalyzed cross-coupling reactions serve as the primary tool for their elaboration.[1] The choice of the halide on the pyridine ring—iodine, bromine, or chlorine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of iodo-, bromo-, and chloropyridines in key cross-coupling reactions. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and offer practical protocols to aid in your synthetic endeavors.

The Core Principle: The Carbon-Halogen Bond Dictates Reactivity

The disparate reactivity among halopyridines is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The oxidative addition of the halopyridine to a low-valent palladium center, typically Pd(0), is the initial and often rate-determining step in most cross-coupling catalytic cycles.[1][2][3] The energy required to break the C-X bond directly correlates with the success and required vigor of the reaction conditions.

The bond dissociation energies (BDEs) follow a clear trend:

C-I < C-Br < C-Cl

  • C-I Bond Energy: ~270 kJ/mol

  • C-Br Bond Energy: ~310 kJ/mol[1]

  • C-Cl Bond Energy: ~397 kJ/mol[1]

This hierarchy of bond strengths establishes the general reactivity trend for halopyridines in cross-coupling reactions:

Iodopyridines > Bromopyridines > Chloropyridines

Iodopyridines, possessing the weakest C-X bond, are the most reactive substrates, often undergoing coupling at lower temperatures and with simpler catalyst systems.[4][5] Conversely, the much stronger C-Cl bond makes chloropyridines the most challenging substrates, necessitating more advanced, highly active catalysts and more forcing conditions to facilitate the difficult oxidative addition step.[1][2][6]

Beyond the halide itself, the position of the halogen on the electron-deficient pyridine ring also influences reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[4] The positions adjacent to the nitrogen (C2 and C6) are highly susceptible to oxidative addition, but the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition, a particular challenge for 2-halopyridines.[7][8]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of halopyridine performance in three essential cross-coupling reactions, supported by representative data.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl scaffolds.[1] The reactivity trend of halopyridines is distinctly evident in this transformation.

  • Iodopyridines & Bromopyridines: These are the traditional substrates of choice. They react efficiently under a wide range of conditions, often with classical catalysts like Pd(PPh₃)₄. Bromopyridines represent a good balance of high reactivity and substrate stability.[1][9]

  • Chloropyridines: As the most economical and widely available halopyridines, their use is highly desirable, especially in process chemistry. However, their low reactivity demands sophisticated catalytic systems. Success with chloropyridines hinges on the use of bulky, electron-rich ligands, such as biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[1][6] These ligands promote the formation of the active, monoligated Pd(0) species necessary to cleave the strong C-Cl bond.[9]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex transmetal Ar-Pd(II)-Ar'(L₂) pd2_complex->transmetal Transmetalation Ar'-B(OR)₂ transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product sub Halopyridine (Ar-X) Reactivity: I > Br > Cl boronic Boronic Acid/Ester (Ar'-B(OR)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Halopyridines
Halopyridine SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10024~90[6]
2-ChloropyridinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10024<10[6]
2-ChloropyridinePd₂(dba)₃ / P(t-Bu)₃ (2)K₃PO₄Dioxane1001892[1]
3-ChloropyridinePd/C / PPh₃ (5)K₃PO₄Dioxane/H₂O1002478[9]
2-Chloro-5-(CF₃)pyridinePd(OAc)₂ / SPhos (2)K₃PO₄Toluene/H₂O1001895[10]
2-Chloro-3-aminopyridinePdCl₂{PtBu₂(p-NMe₂-Ph)}₂ (1)K₃PO₄Toluene/H₂O100297[11]

Note: Yields are highly substrate and condition dependent. This table serves as a general comparison.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for synthesizing N-aryl and N-heteroaryl amines.[12] The C-Cl bond's strength makes chloropyridines particularly inert in this reaction, often leading to low conversion or side reactions like hydrodehalogenation (replacement of -Cl with -H).[2]

  • Iodopyridines & Bromopyridines: These substrates couple readily with a wide variety of amines using various generations of Buchwald-Hartwig catalysts. Bidentate phosphine ligands like BINAP and DPPF are effective.[12]

  • Chloropyridines: Success is almost exclusively achieved using highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, Josiphos) paired with a palladium source, often a pre-catalyst for reliable activation.[2] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the catalytic cycle, and reactions are run at elevated temperatures (80-110 °C).[2]

Table 2: Comparative Data for Buchwald-Hartwig Amination of Halopyridines
Halopyridine SubstrateAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineMorpholinePd(OAc)₂ / BINAP (1.5)NaOtBuToluene8099[12]
2-ChloropyridineMorpholinePd₂(dba)₃ / DavePhos (2)NaOtBuToluene10095[2]
4-ChloropyridineAnilinePd(OAc)₂ / RuPhos (2)K₂CO₃t-AmylOH11092[2]
2,4-DichloropyridineAnilinePd(OAc)₂ / Xantphos (2)K₂CO₃Dioxane10090 (at C2)[13]
Heck Reaction: Olefin Functionalization

The Heck (or Mizoroki-Heck) reaction couples halopyridines with alkenes.[14] The established reactivity pattern holds true, with iodides and bromides being far more reactive than chlorides. Phosphine-free catalyst systems can sometimes be employed for the more reactive halides, but chlorides generally require robust ligand-supported palladium catalysts.

Table 3: Comparative Data for Heck Reaction of Halopyridines
Halopyridine SubstrateAlkeneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Bromopyridinen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃ (1)Et₃NAcetonitrile8095[15]
3-Chloropyridinen-Butyl acrylatePd(OAc)₂ / P(Cy)₃ (2)K₂CO₃NMP14085[16]
2-BromopyridineStyrenePd(OAc)₂ (2)NaOAcDMF12588[14]

Experimental Protocols & Workflow

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. Below is a detailed, self-validating methodology for the Suzuki-Miyaura coupling of a challenging 2-chloropyridine substrate, which can be adapted for other cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Objective: To synthesize 2-phenylpyridine from 2-chloropyridine, demonstrating a robust method for a less reactive substrate.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Causality Behind Choices:

  • Catalyst System: Pd(OAc)₂ is a common Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biarylphosphine ligand essential for facilitating the oxidative addition of the strong C-Cl bond.[10]

  • Base: K₃PO₄ is a strong enough base to facilitate transmetalation without causing significant hydrolysis of the boronic acid or substrate degradation.

  • Solvent: Anhydrous, degassed dioxane is a standard solvent for Suzuki couplings, offering good solubility for reagents and a sufficiently high boiling point. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: Add solids (halopyridine, boronic acid, base, catalyst, ligand) to Schlenk flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Add degassed solvent via syringe. inert->solvent reaction Heat & Stir: Heat to 100 °C with vigorous stirring. solvent->reaction monitor Reaction Monitoring reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Cool, dilute with EtOAc, wash with H₂O & brine. monitor->workup Complete purify Purification: Dry organic layer, concentrate, & purify via column chromatography. workup->purify analysis Product Analysis: Characterize via NMR, MS. purify->analysis end End analysis->end

Caption: A typical experimental workflow for cross-coupling reactions.

Step-by-Step Procedure:
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under ambient atmosphere.

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 2-phenylpyridine.

Conclusion and Strategic Outlook

The reactivity of halopyridines in cross-coupling reactions follows a well-defined and predictable trend based on carbon-halogen bond strength: Iodo- > Bromo- > Chloro- .

  • Iodopyridines offer the highest reactivity, enabling the mildest conditions, but are the most expensive and least stable substrates.

  • Bromopyridines provide an excellent compromise between high reactivity, good stability, and moderate cost, making them a frequent choice in research settings.

  • Chloropyridines are the most economical and readily available feedstock, making them highly attractive for large-scale synthesis.[7] While historically challenging, significant advances in catalyst technology—specifically the development of bulky, electron-rich phosphine and NHC ligands—have rendered their coupling highly efficient and reliable.[1][6]

For the modern chemist, the choice is no longer simply about which halide reacts, but which one provides the optimal balance of reactivity, cost, and availability for the specific synthetic goal. Understanding the principles laid out in this guide empowers researchers to make strategic, data-driven decisions, transforming synthetic challenges into routine successes.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
  • Loh, J. J., & McNally, A. (2021). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Procter, D. J., et al. (2021). A nickel/dppf catalyst system was found to successfully achieve the Suzuki-Miyaura cross-coupling reactions of 3- and 4- chloropyridine but not 2-chloropyridine. Chemical Science, RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Saito, S., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, ACS Publications.
  • Biscoe, M. R., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, ACS Publications.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • De Nanteuil, F. (2016). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
  • Gök, Y., & Alp, C. (2015). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate.
  • Sigman, M. S., & Gorske, J. R. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, RSC Publishing. DOI:10.1039/D2SC00174H.
  • van der Vlugt, J. I., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing.
  • Buchwald, S. L., & Hartwig, J. F. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Heck, R. F. (1972). Mizoroki-Heck reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • Reek, J. N. H., et al. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
  • Engle, K. M., & Scott, P. J. H. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.

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A Comparative Guide to the Biological Activity of (5-Iodopyridin-2-yl)methanamine and its Analogs: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1][2] This guide provides a comparative analysis of the biological activities of derivatives based on this privileged structure, with a specific focus on understanding the potential of (5-Iodopyridin-2-yl)methanamine. While direct biological data for this specific molecule is emerging, a comprehensive review of its structural analogs reveals significant potential, particularly in the realms of central nervous system (CNS) disorders and oncology. The introduction of an iodine atom at the 5-position of the pyridine ring not only offers a strategic vector for synthetic elaboration but is also predicted to significantly influence pharmacokinetic and pharmacodynamic properties.[3] This document synthesizes existing data on analogous compounds to build a predictive framework for the activity of (5-Iodopyridin-2-yl)methanamine, focusing on key targets such as Monoamine Oxidase (MAO) and the Sigma-1 (σ1) receptor. We present structure-activity relationship (SAR) insights, comparative data tables, and detailed experimental protocols to empower researchers and drug development professionals in their exploration of this promising chemical space.

Introduction: The 2-Aminopyridine Scaffold as a Versatile Pharmacophore

The pyridine ring, particularly when substituted with an amino group, represents a versatile and highly valuable scaffold in drug discovery.[4] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities.[1][4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor, allowing for multiple points of interaction with biological macromolecules.[2]

(5-Iodopyridin-2-yl)methanamine emerges from a class of compounds derived from the key synthetic intermediate 2-amino-5-iodopyridine.[5][6] This precursor is a well-established building block, prized for its utility in constructing complex heterocyclic systems for antiviral and anticancer agents.[5][7] The iodine atom at the C5 position is of particular interest for several reasons:

  • Modulation of Lipophilicity: Halogenation can significantly alter the lipophilicity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Formation of Halogen Bonds: Iodine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-donating atoms in a protein's binding pocket, which can enhance binding affinity and selectivity.

  • Synthetic Handle: The iodo-substituent serves as a versatile reactive site for carbon-carbon bond-forming reactions (e.g., Suzuki and Sonogashira couplings), enabling the synthesis of diverse analog libraries for SAR studies.[7][8]

This guide will compare the known biological activities of structurally related aminopyridine and pyridinylmethanamine derivatives to forecast the therapeutic potential of (5-Iodopyridin-2-yl)methanamine.

Comparative Analysis of Biological Activities

The biological potential of the (5-Iodopyridin-2-yl)methanamine scaffold can be inferred by examining the activities of its close structural relatives. The primary areas of interest based on existing literature are its potential roles as a Monoamine Oxidase (MAO) inhibitor and a Sigma-1 (σ1) receptor antagonist.

Potential as Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are validated targets for the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[9][10] Several heterocyclic structures, including aminopyridine analogs, have been investigated for MAO inhibition.

The evaluation of novel thiosemicarbazone derivatives has demonstrated that specific substitutions can lead to potent and selective MAO-B inhibition.[11] While not direct analogs of our lead compound, these studies underscore that heterocyclic systems can be tuned for high-affinity MAO inhibition. The core aminopyridine structure provides a key scaffold that, when appropriately substituted, could orient functional groups into the active site of MAO enzymes.

Table 1: Comparative MAO Inhibitory Activity of Representative Heterocyclic Compounds

Compound/Analog Class Target Activity (IC50) Reference
Natural Flavonoid (Calycosin) hMAO-B 7.19 ± 0.32 µM [12]
Natural Flavonoid (3′,4′,7-trihydroxyflavone) hMAO-A 7.57 ± 0.14 µM [12]
Methoxyethyl-substituted Thiosemicarbazone (2b) hMAO-B 0.042 ± 0.002 µM [11]

| (5-Iodopyridin-2-yl)methanamine | Predicted | To be determined | N/A |

The data suggests that heterocyclic compounds can be potent MAO inhibitors. The (5-Iodopyridin-2-yl)methanamine scaffold, with its potential for interaction via the pyridine nitrogen and the methanamine side chain, warrants investigation in this area.

Potential as Sigma-1 (σ1) Receptor Antagonists

The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions, including neuropathic pain, neurodegeneration, and addiction.[13] Antagonists of the σ1 receptor have shown significant promise as non-opioid analgesics and neuroprotective agents.[14][15]

Recent studies have highlighted the efficacy of novel σ1 receptor antagonists in preclinical models of neuropathic pain.[13] For instance, the benzylpiperazine derivative SI 1/28, a selective σ1 antagonist, demonstrated potent anti-allodynic effects in a chronic nerve constriction injury model without the liabilities of sedation or reinforcement.[13] While structurally distinct, the development of these antagonists demonstrates that molecules with basic amine functionalities are common motifs for high-affinity σ1 receptor ligands. The methanamine portion of (5-Iodopyridin-2-yl)methanamine provides this basic nitrogen, a key feature for potential interaction with the σ1 receptor.

Table 2: Comparative σ1 Receptor Binding Affinity of Representative Antagonists

Compound Target Binding Affinity (Ki) Selectivity (S2R/S1R) Reference
SI 1/28 σ1 Receptor 6.1 nM 423-fold [13]
E-52862 σ1 Receptor Validated in clinical trials High [15]
PW507 σ1 Receptor Potent, superior to E-52862 High [15]

| (5-Iodopyridin-2-yl)methanamine | Predicted | To be determined | To be determined | N/A |

Given that aminopyridine-containing structures have been successfully developed as muscarinic receptor antagonists[16] and other CNS-active agents, the exploration of (5-Iodopyridin-2-yl)methanamine as a σ1 receptor ligand is a logical and promising avenue.

Structure-Activity Relationship (SAR) Insights

Based on a broad analysis of substituted pyridine and aminopyridine derivatives, several key SAR trends can be established to guide the future development of (5-Iodopyridin-2-yl)methanamine analogs.[4]

  • Substitution on the Pyridine Ring: The position and nature of substituents are critical. Halogenation, as with the 5-iodo group, can enhance binding affinity through favorable interactions like halogen bonding.[3] Other substitutions can modulate electronic properties and steric bulk, influencing selectivity and potency.

  • Modification of the Exocyclic Amine: The primary amine of the methanamine group is a key interaction point and a site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems (e.g., piperidine, piperazine) can drastically alter the pharmacological profile, as seen in the development of potent muscarinic antagonists.[16]

  • Lipophilicity and Polarity: A balance is crucial. Antiproliferative studies on pyridine derivatives show that the strategic placement of polar groups like -OH or -OMe can enhance activity, while bulky, non-polar groups can be detrimental.[4] The iodine atom increases lipophilicity, which may need to be balanced with other polar groups to optimize cell permeability and solubility.

SAR_Insights cluster_scaffold Core Scaffold: (5-Iodopyridin-2-yl)methanamine cluster_modifications Key Modification Points & Effects Scaffold Pyridine-CH2NH2 Ring_Subs C3, C4, C6 Ring Positions: Modulate electronics & sterics Scaffold->Ring_Subs Iodine C5-Iodo Group: ↑ Lipophilicity Halogen Bonding Synthetic Handle Scaffold->Iodine Amine_Mod Exocyclic Amine (NH2): Key H-bonding site Derivatization alters target selectivity Scaffold->Amine_Mod

Caption: Key structure-activity relationship points for the (5-Iodopyridin-2-yl)methanamine scaffold.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of (5-Iodopyridin-2-yl)methanamine and its analogs, robust and validated in vitro assays are required. The following protocols for MAO inhibition and σ1 receptor binding are based on established methodologies.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the IC50 values of test compounds against human MAO-A and MAO-B.[11][17] The assay measures the production of hydrogen peroxide (H2O2) from the deamination of a substrate.

Methodology:

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of test compounds, a non-selective substrate (e.g., p-tyramine), and reference inhibitors (clorgyline for MAO-A, pargyline for MAO-B) in DMSO.

    • Prepare a working solution of Horseradish Peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red) in Assay Buffer.

    • Prepare recombinant human MAO-A and MAO-B enzymes at a suitable concentration in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of test compound dilutions (typically in a series from 100 µM to 1 nM) or reference inhibitor to the appropriate wells. Include "enzyme control" (DMSO vehicle) and "no enzyme" (buffer) wells.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 30 µL of a substrate/probe/HRP mixture.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., λex = 530 nm, λem = 585 nm).

    • Subtract the background fluorescence from the "no enzyme" wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

MAO_Workflow prep 1. Prepare Reagents (Buffer, Compounds, Enzymes, Probe) plate 2. Add Compound/Control to Plate prep->plate enzyme 3. Add MAO-A or MAO-B Enzyme plate->enzyme preincubate 4. Pre-incubate (15 min, 37°C) enzyme->preincubate start 5. Initiate Reaction with Substrate/Probe Mix preincubate->start incubate 6. Incubate (30-60 min, 37°C) start->incubate read 7. Read Fluorescence incubate->read analyze 8. Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Protocol 2: In Vitro Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of test compounds for the σ1 receptor using competitive displacement of a radiolabeled ligand.[18]

Methodology:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a cell line expressing a high density of σ1 receptors (e.g., MCF7 cells) or from animal brain tissue (e.g., guinea pig brain).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Reagent Preparation:

    • Prepare a Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of test compounds in DMSO.

    • Prepare a solution of a high-affinity σ1 radioligand, such as pentazocine, at a concentration near its Kd value.

    • Prepare a solution of a non-specific binding agent (e.g., 10 µM Haloperidol) to define non-specific binding.

  • Assay Procedure (Total volume 200 µL):

    • To each tube/well, add:

      • 50 µL of test compound dilution or vehicle (for total binding) or non-specific agent (for non-specific binding).

      • 50 µL of the radioligand solution.

      • 100 µL of the membrane preparation diluted in Binding Buffer.

    • Incubate the mixture for 120 minutes at room temperature with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by analyzing the competition binding curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma1_Workflow prep 1. Prepare Reagents (Membranes, Buffer, Radioligand) mix 2. Mix Compound, Radioligand, & Membranes prep->mix incubate 3. Incubate (120 min, RT) mix->incubate filter 4. Rapid Filtration & Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Calculate Ki using Cheng-Prusoff count->analyze

Caption: Workflow for the in vitro σ1 receptor radioligand binding assay.

Conclusion and Future Directions

While (5-Iodopyridin-2-yl)methanamine remains a molecule with underexplored biological potential, a comparative analysis of its structural analogs strongly suggests its promise as a scaffold for novel therapeutics. The aminopyridine core is a proven pharmacophore, and the 5-iodo substitution provides a unique combination of physicochemical properties and synthetic versatility.

Based on the activities of related compounds, the most promising therapeutic avenues for (5-Iodopyridin-2-yl)methanamine and its derivatives are as:

  • Selective MAO-B inhibitors for the treatment of Parkinson's disease and other neurodegenerative conditions.

  • High-affinity σ1 receptor antagonists for the development of non-opioid analgesics for neuropathic pain.

Future research should focus on the synthesis of (5-Iodopyridin-2-yl)methanamine and its systematic evaluation using the protocols outlined in this guide. Furthermore, a medicinal chemistry program should be initiated to explore the structure-activity relationships by synthesizing a focused library of analogs with modifications at the exocyclic amine and other positions on the pyridine ring. Such efforts will be crucial in unlocking the full therapeutic potential of this promising molecular scaffold.

References

  • Girard, Y., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. E-Journal of Chemistry.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Gautam, R., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
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  • Ohtake, N., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics.
  • Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules.
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  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Laleu, B., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals.
  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie.
  • Abbas, M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
  • Archana, et al. (2003).
  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
  • ResearchGate. (2025).
  • Brimson, J. M., et al. (2020). Editorial: Sigma Receptors. Frontiers in Pharmacology.
  • Wang, P., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.
  • Fontanilla, D., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals.
  • ResearchGate. (n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Amino-5-iodopyridine in Modern Pharmaceutical Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • Chempanda. (n.d.).
  • ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore. Request PDF.
  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4).
  • ResearchGate. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research.
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  • Google Patents. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
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  • Olasunkanmi, O. I., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
  • Kulkarni, M. V., et al. (2014). Synthesis, Structure-Activity Relationship of iodinated-4-aryloxymethyl-coumarins as Potential Anti-Cancer and Anti-Mycobacterial Agents. European Journal of Medicinal Chemistry.
  • El-Faham, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
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Assessing the Neurotoxic Effects of Iodinated Aminoindane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-neurotoxic entactogens has long focused on rigid analogues of amphetamines. Iodinated aminoindanes, specifically 5-iodo-2-aminoindane (5-IAI) , represent a critical pivot point in this research. Originally developed by David Nichols and colleagues, 5-IAI was designed to mimic the serotonin-releasing properties of MDMA and p-iodoamphetamine (PIA) while mitigating the long-term serotonergic neurotoxicity associated with these compounds.

This guide provides a technical assessment of 5-IAI, contrasting its neurotoxic potential against the "gold standard" neurotoxins Para-chloroamphetamine (PCA) and MDMA . We analyze the divergence between monoaminergic depletion and cognitive deficits, a nuance often overlooked in early-stage screening.

Pharmacological Profile & Mechanism[1][2][3]

Structural Basis of Action

5-IAI is a rigid analogue of p-iodoamphetamine (PIA). The inclusion of the amine within an indane ring system restricts conformational freedom, theoretically enhancing selectivity for the serotonin transporter (SERT) while reducing the formation of toxic metabolites (e.g., quinones) often implicated in MDMA-induced toxicity.

Transporter Selectivity

Unlike 2-aminoindane (2-AI) , which is a selective norepinephrine (NET) and dopamine (DAT) releasing agent, ring-substituted aminoindanes like 5-IAI and MDAI shift selectivity heavily toward serotonin.[1][2]

Mechanism of Action: 5-IAI functions as a substrate-type releaser at SERT, NET, and DAT. It enters the presynaptic neuron via the transporter, disrupting VMAT2 storage and reversing the transporter flux (efflux).

Diagram 1: Comparative Mechanism of Action

Mechanism_Action Substance Test Compound SERT SERT Transporter VMAT2 VMAT2 Vesicle Efflux 5-HT Efflux (Release) VMAT2->Efflux Massive Release VMAT2->Efflux Controlled Release OxStress Oxidative Stress (ROS Production) Efflux->OxStress High DA Uptake + MAO-B Efflux->OxStress Minimal (Low DA Release) MDMA MDMA / PCA MDMA->SERT High Affinity MDMA->VMAT2 Disrupts Gradient IAI 5-IAI IAI->SERT High Affinity IAI->VMAT2 Disrupts Gradient

Caption: Comparative pathway showing how 5-IAI mimics the release mechanism of MDMA but triggers significantly lower oxidative stress pathways due to reduced dopamine co-release.

Comparative Neurotoxicity Analysis

Monoaminergic Depletion

The hallmark of amphetamine-induced neurotoxicity is the long-term depletion of serotonin (5-HT) and the downregulation of SERT density.

  • PCA (Para-chloroamphetamine): The reference neurotoxin. A single dose causes massive, irreversible destruction of serotonergic terminals.

  • MDMA: Causes dose-dependent, long-lasting reductions in 5-HT and SERT, driven by hyperthermia and oxidative stress.

  • 5-IAI: Experimental data indicates a significant safety margin . In rat models, doses that produce full substitution in drug discrimination (indicating psychoactivity) result in minimal to no long-term 5-HT depletion.

Table 1: Comparative Neurotoxic Potential [3]
CompoundPrimary Target5-HT Depletion PotentialSERT Density ReductionCognitive Toxicity Risk
PCA SERT (Cytotoxic)Severe (>80%) SevereHigh
MDMA SERT > NET > DATModerate (30-60%) ModerateModerate
5-IAI SERT > NET >> DATLow (<15%) MinimalLow-Moderate*
MDAI SERT > NETNegligible NoneLow
2-AI NET > DATNoneNoneLow

> Note: While 5-IAI shows low monoaminergic toxicity, recent studies in adolescent rats suggest potential cognitive deficits (spatial memory) independent of 5-HT depletion.

The "Dissociation" of Toxicity

A critical insight for researchers is the dissociation between marker depletion and functional impairment .

  • Classic View: Neurotoxicity = Loss of 5-HT/SERT.

  • Modern View: 5-IAI exposure in adolescence can impair Morris Water Maze performance (spatial memory) without statistically significant reductions in cortical 5-HT. This suggests alternative mechanisms, possibly involving transient neuroinflammation or glutamatergic dysregulation, rather than terminal destruction.

Experimental Protocols for Assessment

To validly assess the neurotoxicity of a novel aminoindane, a multi-tiered approach is required.

Protocol A: In Vivo Neurotoxicity Assay (Rat Model)

Objective: Quantify long-term serotonergic deficits.

  • Acclimatization: Male Wistar rats (175–200g), housed 4/cage, 12h light/dark cycle.

  • Dosing Regimen:

    • Group 1 (Control): Saline vehicle (1 mL/kg).

    • Group 2 (Positive Control): MDMA (10 mg/kg, i.p.) or PCA (5 mg/kg, i.p.).

    • Group 3 (Test): 5-IAI (20 mg/kg and 40 mg/kg, i.p.).

    • Note: Doses must be equimolar or behaviorally equivalent based on discrimination ED50.

  • Survival Period: Animals are returned to housing for 7 days to allow for clearance of acute drug effects and manifestation of terminal degeneration.

  • Thermoregulation Monitoring: Rectal temperature measured at T=0, 30, 60, 90, 120 min post-injection. Hyperthermia exacerbates toxicity.

  • Tissue Collection:

    • Rapid decapitation.

    • Dissection of Frontal Cortex, Striatum, and Hippocampus.

    • Flash freeze in liquid nitrogen.

  • Analysis (HPLC-ECD):

    • Homogenize tissue in 0.1 M perchloric acid.

    • Centrifuge (10,000g, 15 min).

    • Analyze supernatant for 5-HT and 5-HIAA levels.

Protocol B: SERT Density Quantification (Western Blot)

Objective: Confirm structural integrity of terminals (distinguishing depletion from degeneration).

  • Sample Prep: Membrane fraction isolation from hippocampal tissue.

  • Electrophoresis: SDS-PAGE (10% gel).

  • Blotting: Transfer to PVDF membrane.

  • Incubation:

    • Primary Antibody: Anti-SERT (1:1000).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Imaging: Chemiluminescence detection.

  • Validation: A reduction in 5-HT (Protocol A) without a reduction in SERT (Protocol B) indicates metabolic downregulation. A reduction in both indicates neurotoxicity (terminal loss).

Diagram 2: Experimental Workflow

Experimental_Workflow Dosing Acute Dosing (MDMA vs 5-IAI) Temp Monitor Temp (0-120 min) Dosing->Temp Wait 7-Day Washout Temp->Wait Sacrifice Sacrifice & Dissection Wait->Sacrifice HPLC HPLC-ECD (5-HT Levels) Sacrifice->HPLC Western Western Blot (SERT Density) Sacrifice->Western Result1 Metabolic Downregulation (Low 5-HT, Normal SERT) HPLC->Result1 Result2 Neurotoxicity (Low 5-HT, Low SERT) HPLC->Result2 Western->Result1 Western->Result2

Caption: Workflow distinguishing metabolic downregulation from true neurotoxicity using dual-endpoint analysis.

Conclusion & Recommendations

For researchers investigating entactogens, 5-IAI presents a distinct pharmacological advantage over MDMA regarding monoaminergic neurotoxicity. The rigid aminoindane scaffold effectively retains SERT-releasing efficacy while minimizing the oxidative stress pathways associated with dopamine co-release and toxic metabolite formation.

Key Takeaways:

  • Safety Profile: 5-IAI is significantly less neurotoxic than PCA and MDMA regarding 5-HT depletion.

  • Adolescent Risk: Caution is required; lack of 5-HT depletion does not guarantee absence of cognitive deficits, particularly in developing brains.

  • Thermoregulation: Control of ambient temperature during experiments is critical, as aminoindanes can still disrupt thermoregulation, confounding toxicity data.

References

  • Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior.[4] Link

  • Simmler, L. D., et al. (2014).[5][1] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.[1][6] Biochemical Pharmacology.[7][1][8] Link

  • Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. Link

  • Halberstadt, A. L., et al. (2019). Behavioral effects of the "Legal High" MDMA alternative 5-IAI in adolescent rats. Journal of Behavioral Neuroscience. Link

  • Rickli, A., et al. (2015).[6][9][10] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[11] European Neuropsychopharmacology.[11] Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Iodopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (5-Iodopyridin-2-yl)methanamine. As a halogenated pyridine derivative used in complex research and development, its waste stream demands meticulous management to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible laboratory operations.

Hazard Profile and Regulatory Framework

(5-Iodopyridin-2-yl)methanamine is an organic compound that requires classification as hazardous waste. Its structure, containing an iodine atom and an aminopyridine core, dictates its chemical reactivity and toxicological profile. Analogs such as 2-Amino-5-iodopyridine are known to cause serious skin and eye irritation and may cause respiratory irritation[1][2]. Therefore, it must be handled with appropriate care.

Disposal of this chemical is governed by stringent federal and local regulations. In the United States, the primary frameworks are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) [3][4][5][6][7]. These regulations mandate a formal Chemical Hygiene Plan and prohibit the disposal of such hazardous materials in sanitary sewers or regular trash[8][9].

Hazard ClassificationDescriptionPotential Byproducts in Fire
Skin Irritant May cause irritation upon direct contact.Nitrogen oxides (NOx)
Eye Irritant Causes serious eye irritation.Carbon monoxide (CO) & Carbon dioxide (CO2)
Respiratory Irritant Inhalation of dust or vapors may irritate the respiratory tract.Hydrogen Iodide (HI)
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life and persist in the environment[10][11].

Mandatory Personal Protective Equipment (PPE)

Before handling (5-Iodopyridin-2-yl)methanamine for any procedure, including disposal, the following PPE is mandatory. This equipment serves as the primary barrier against chemical exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential vapors, preventing serious eye irritation[10].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and absorption[12].
Body Protection A flame-retardant lab coat.Protects skin and personal clothing from contamination[12].
Respiratory Protection Work within a certified chemical fume hood.Minimizes the inhalation of any dust or vapors, which can cause respiratory irritation[12][13].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and compliance. Each step is designed to create a self-validating system that minimizes risk.

Step 1: Waste Identification and Segregation

  • Action: Identify all waste containing (5-Iodopyridin-2-yl)methanamine. This includes pure, unreacted compound, solutions, and contaminated materials (e.g., weigh boats, gloves, absorbent paper). This waste must be collected in a container designated exclusively for "Halogenated Organic Waste." [12]

  • Causality & Expertise: This is the most critical step. Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like Hydrogen Iodide) produced during combustion[10][14]. Mixing halogenated waste with non-halogenated solvent waste contaminates the entire stream, drastically increasing disposal costs and violating the requirements of most disposal facilities.

Step 2: Container Selection and Labeling

  • Action: Select a robust, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass[9][12]. The container must be clearly and accurately labeled.

  • Trustworthiness: Proper labeling is a cornerstone of laboratory safety. It prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and waste disposal personnel. The label must include:

    • The words "Hazardous Waste" [12].

    • The full chemical name: "(5-Iodopyridin-2-yl)methanamine" and any other chemical constituents (e.g., solvents).

    • Appropriate hazard pictograms (e.g., Irritant).

    • The accumulation start date.

Step 3: Waste Collection

  • Action: Carefully transfer the waste into the designated container within a chemical fume hood. Avoid creating dust from solid material or splashes from solutions[12]. Do not fill the container beyond 80% capacity[12].

  • Causality & Expertise: Leaving headspace (at least 20%) allows for vapor expansion, preventing pressure buildup and potential container failure. All transfers should be performed in a controlled manner to minimize exposure and prevent spills.

Step 4: Temporary On-Site Storage

  • Action: Keep the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should have secondary containment (such as a larger tub) to contain any potential leaks[3].

  • Trustworthiness: The storage location must be away from heat sources and incompatible materials to prevent accidental reactions or fires[9]. Secure storage prevents unauthorized access and ensures the waste is managed only by trained personnel.

Step 5: Arranging Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup[12]. Provide them with a complete and accurate description of the waste.

  • Causality & Expertise: Final disposal must be handled by professionals who can transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method will be incineration at a facility capable of handling halogenated organic compounds[10][14][15]. Never attempt to dispose of this chemical through private means.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing (5-Iodopyridin-2-yl)methanamine waste from the point of generation to its final disposal path.

G Disposal Workflow for (5-Iodopyridin-2-yl)methanamine A Waste Generation (e.g., excess reagent, solution, contaminated item) B Is the waste halogenated? (Contains (5-Iodopyridin-2-yl)methanamine) A->B C Segregate into 'HALOGENATED ORGANIC WASTE' Container B->C Yes D Is the container properly labeled? (Name, Hazard, Date) C->D E Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms D->E No F Transfer waste into container (in fume hood, <80% full) D->F Yes E->F G Store sealed container in secure Satellite Accumulation Area with secondary containment F->G H Contact EHS or Licensed Contractor for pickup and disposal G->H I Final Disposal: Permitted High-Temperature Incineration with Scrubber H->I

Caption: Decision workflow for the proper disposal of (5-Iodopyridin-2-yl)methanamine waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS department immediately.

  • Contain the Spill (for trained personnel on small spills):

    • Ensure you are wearing the appropriate PPE as detailed in Section 2.

    • Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill[12]. Do not use combustible materials like paper towels.

  • Clean Up: Carefully scoop the absorbed material and any contaminated debris into your designated "Halogenated Organic Waste" container[12].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as additional hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size[12].

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that your research practices are environmentally responsible.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Jubilant Ingrevia Limited. (n.d.). 3- Aminopyridine Safety Data Sheet.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Alkali Metals. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • U.S. Environmental Protection Agency (EPA). (2026, February 12). Hazardous Waste.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.